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Langkamide

Cat. No.: B608450
M. Wt: 303.31 g/mol
InChI Key: RZTXFCPQEOFMDN-SREVYHEPSA-N
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Description

Langkamide is a pyrrolinone alkaloid isolated from the roots and stems of the medicinal plant Piper sarmentosum . It functions as a inhibitor of the hypoxia-inducible factor-2 (HIF-2) transcription factor, demonstrating a reported EC₅₀ value of 14.0 µM in inhibitory assays . HIF-2α is a key regulatory protein in cellular oxygen homeostasis, and its dysregulated stabilization is strongly associated with oncogenesis, particularly in renal cell carcinoma . By targeting the HIF-2 pathway, this compound serves as a valuable chemical probe for researching cancer biology and the cellular response to hypoxia . A significant research advantage is that this compound showed no cytotoxicity at the highest dose tested (66 µM) in the original study, suggesting its bioactivity is not a simple function of general cell death . The compound has the molecular formula C₁₆H₁₇NO₅ and a CAS Number of 1370510-16-9 . It is supplied as a small molecule compound for research purposes. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO5 B608450 Langkamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-pyrrol-5-one

InChI

InChI=1S/C16H17NO5/c1-20-12-9-11(10-13(21-2)16(12)22-3)6-7-15(19)17-8-4-5-14(17)18/h4-7,9-10H,8H2,1-3H3/b7-6-

InChI Key

RZTXFCPQEOFMDN-SREVYHEPSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Langkamide

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Constituents of Piper sarmentosum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piper sarmentosum Roxb., a member of the Piperaceae family, is a terrestrial herb that grows widely in the tropical and subtropical regions of Southeast Asia. Traditionally, it has been utilized in cuisine for its aromatic and pungent flavor and in herbal medicine to treat a variety of ailments, including coughs, asthma, fever, and digestive issues. Modern scientific inquiry has begun to validate these traditional uses, attributing the plant's therapeutic properties to its rich and diverse phytochemical profile. This technical guide provides an in-depth overview of the chemical constituents of P. sarmentosum, focusing on quantitative data, detailed experimental protocols for their analysis, and the signaling pathways through which they exert their biological effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Chemical Constituents

Piper sarmentosum is a rich source of a wide array of bioactive compounds, broadly categorized into amides, alkaloids, flavonoids, tannins, saponins, glycosides, terpenoids, and phenolic compounds.[1] The specific composition and concentration of these constituents can vary depending on the part of the plant used (leaves, fruits, roots), geographical location, and the extraction method employed.

Data Presentation: Quantitative Analysis of Chemical Constituents

The following tables summarize the quantitative data on the major chemical constituents identified in Piper sarmentosum from various studies.

Table 1: Essential Oil Composition of Piper sarmentosum Leaves and Fruits

CompoundLeaf Oil (%)Fruit Oil (%)Reference
Myristicin-88.9[2]
trans-Caryophyllene-3.7[2]
Elemicin-1.4[2]
Pentadecane-1.0[2]
Apiole-1.0
α-Copaene-0.7
β-Copaene-0.2
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-50.65 (Ethanol extract)-
1,3-Benzodioxole, 5-(2-propenyl)-25.19 (Ethanol extract)-
alpha-Cubebene5.15 (Ethanol extract)-
Myristicin62.94 (Chloroform extract)-
1,3-Benzodioxole, 5-(2-propenyl)-13.92 (Chloroform extract)-
alpha-Cubebene2.34 (Chloroform extract)-

Table 2: Flavonoid and Phenolic Content of Piper sarmentosum Extracts

Extract TypeTotal Phenolic Content (mg GAE/g DM)Total Flavonoid Content (mg QE/g DM)Reference
Aqueous Extract of Leaves48.57 ± 0.0391.02 ± 0.02
Ethanolic Extract of Leaves--
Suixi region--
Lianjiang region--
Cunjin region--
Ethyl Acetate Fraction of Ethanolic Leaf Extract254.1132.2

Table 3: Concentration of Specific Flavonoids in Aqueous Extract of Piper sarmentosum Leaves

CompoundConcentration (ppm)Concentration (%)Reference
Rutin75.70 ± 0.500.7570
Vitexin51.93 ± 0.550.5193

Table 4: Amide Alkaloids Isolated from Piper sarmentosum

CompoundPlant PartReference
SarmentomicineLeaves
Pipersarmenoids A-C (new)Aerial parts
Pipersarmenoids D-F (new natural)Aerial parts
N-p-coumaroyltyramineAerial parts
Piperlotine CAerial parts
Piperlotine DAerial parts
PellitorineAerial parts
SarmentineAerial parts
Aurantiamide acetateAerial parts
1-cinnamoyl pyrrolidineAerial parts
Sarmentamide BAerial parts
Piperflaviflorine A & B (new)Aerial parts
Sarmentamide D (new)Aerial parts

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the extraction and analysis of chemical constituents from Piper sarmentosum.

Extraction of Bioactive Compounds

This method is suitable for the exhaustive extraction of compounds using a suitable solvent.

  • Sample Preparation: Air-dry or oven-dry the plant material (e.g., leaves, roots) at a temperature of 40-60°C to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Apparatus Setup: Assemble a Soxhlet apparatus, which consists of a round-bottom flask, a Soxhlet extractor with a thimble holder, and a condenser.

  • Extraction Procedure:

    • Place a weighed amount of the powdered plant material into a cellulose thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill the round-bottom flask with the chosen solvent (e.g., ethanol, methanol, hexane) to about two-thirds of its volume.

    • Heat the flask. The solvent will evaporate, and its vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble containing the plant material.

    • The solvent will slowly fill the thimble chamber. Once the solvent reaches the top of the siphon tube, it will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.

    • This cycle is repeated multiple times (typically for several hours) to ensure complete extraction.

  • Concentration: After extraction, the solvent in the round-bottom flask, now containing the extracted phytochemicals, is evaporated using a rotary evaporator to obtain a concentrated crude extract.

This is a simple extraction technique that involves soaking the plant material in a solvent.

  • Sample Preparation: As with Soxhlet extraction, the plant material should be dried and powdered.

  • Extraction Procedure:

    • Place a known weight of the powdered plant material in a sealed container.

    • Add a specific volume of the desired solvent (e.g., ethanol, chloroform) to the container, ensuring the plant material is fully submerged.

    • Allow the mixture to stand for a specified period (e.g., 24-72 hours) at room temperature, with occasional agitation to enhance extraction.

  • Filtration and Concentration: After the maceration period, filter the mixture to separate the extract from the solid plant residue. The filtrate is then concentrated using a rotary evaporator to yield the crude extract.

Analysis of Chemical Constituents

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, such as those found in essential oils.

  • Sample Preparation: The crude extract is typically filtered and may be derivatized to increase the volatility of certain compounds.

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column suitable for separating the target compounds (e.g., DB-35 MS).

    • Mass Spectrometer: Used as the detector to identify the separated compounds based on their mass-to-charge ratio.

  • Operating Conditions:

    • Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.

    • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

    • Carrier Gas: An inert gas, such as Helium, is used to carry the sample through the column at a constant flow rate.

    • Mass Spectrometer: Operated in full scan mode to acquire mass spectra over a specific mass range (e.g., m/z 40-1000).

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of each peak is compared with a library of known compounds (e.g., NIST, Willey) for identification.

LC-MS is ideal for the analysis of a wide range of secondary metabolites, including less volatile and thermally labile compounds like flavonoids and amides.

  • Sample Preparation: The extract is dissolved in a suitable solvent and filtered through a syringe filter before injection into the LC-MS system.

  • LC-MS System:

    • Liquid Chromatograph: Consists of a solvent delivery system, an autosampler, and a column (e.g., C18) for separating the compounds.

    • Mass Spectrometer: Coupled to the LC system to detect and identify the eluted compounds.

  • Operating Conditions:

    • Mobile Phase: A gradient of two or more solvents (e.g., water with formic acid and acetonitrile with formic acid) is commonly used to achieve optimal separation.

    • Flow Rate: The mobile phase is pumped through the column at a specific flow rate (e.g., 0.7 ml/min).

    • Column Temperature: The column is maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

    • Mass Spectrometer: Can be operated in various modes (e.g., full scan, tandem MS/MS) for both qualitative and quantitative analysis.

  • Data Analysis: The retention time and mass spectral data are used to identify and quantify the compounds of interest, often by comparison with authentic standards.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output plant Piper sarmentosum Plant drying Drying (Air/Oven) plant->drying grinding Grinding to Powder drying->grinding powder Powdered Plant Material soxhlet Soxhlet Extraction powder->soxhlet maceration Maceration powder->maceration crude_extract Crude Extract gcms GC-MS Analysis crude_extract->gcms lcms LC-MS Analysis crude_extract->lcms quant_data Quantitative Data gcms->quant_data qual_data Qualitative Identification gcms->qual_data lcms->quant_data lcms->qual_data

Caption: Experimental workflow for the analysis of Piper sarmentosum constituents.

Signaling Pathway Diagram: Anti-inflammatory Action

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_nucleus Nucleus cluster_output Pro-inflammatory Cytokines cluster_inhibition Inhibition by P. sarmentosum LPS LPS / Other Stimuli IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc Translocates NFkB_IkB NF-κB (p65/p50) IκBα NFkB_IkB->NFkB_p65 Releases DNA DNA NFkB_nuc->DNA Binds Gene_Exp Gene Expression DNA->Gene_Exp Initiates TNF TNF-α Gene_Exp->TNF IL6 IL-6 Gene_Exp->IL6 PS_compounds Piper sarmentosum Constituents PS_compounds->IKK Inhibits PS_compounds->NFkB_nuc Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by Piper sarmentosum constituents.

Conclusion

Piper sarmentosum is a plant of significant medicinal interest, containing a diverse range of bioactive chemical constituents. This technical guide has provided a comprehensive overview of these compounds, with a focus on quantitative data, detailed experimental protocols for their analysis, and the underlying signaling pathways of their anti-inflammatory effects. The information compiled here serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this remarkable plant. The provided methodologies and pathway diagrams offer a foundational framework for future studies aimed at isolating and characterizing novel bioactive compounds and elucidating their mechanisms of action.

References

A Technical Guide to the Putative Biosynthesis of Langkamide in Moorea producens

Author: BenchChem Technical Support Team. Date: November 2025

PREFACE: Initial inquiries into the biosynthesis of Langkamide in plants have revealed a fundamental misconception regarding its origin. Extensive research indicates that this compound is not a product of terrestrial or marine flora. Instead, it is a specialized metabolite synthesized by the marine cyanobacterium Moorea producens (formerly classified as Lyngbya majuscula). This organism is a prolific producer of a diverse array of bioactive compounds, many of which are synthesized via complex biosynthetic pathways. This guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing on established principles of secondary metabolite production in marine cyanobacteria and analyses of analogous, well-characterized biosynthetic systems.

Introduction to this compound and its Producing Organism

This compound is a cyclic depsipeptide, a class of natural products characterized by a ring structure containing both peptide and ester bonds. These compounds are of significant interest to researchers and drug development professionals due to their potent biological activities. The producing organism, Moorea producens, is a filamentous marine cyanobacterium known for its rich and diverse secondary metabolism.[1][2][3][4] The genomes of such cyanobacteria are notably rich in the genetic blueprints for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), the mega-enzymes responsible for the assembly of complex natural products like this compound.[1]

The Putative Biosynthetic Pathway of this compound

While the specific biosynthetic gene cluster for this compound has not been definitively characterized in the scientific literature, its structure strongly suggests a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. This is a common theme in the biosynthesis of complex peptides and polyketides in cyanobacteria. The proposed pathway can be dissected into three key stages: initiation, elongation, and termination/cyclization.

2.1. Initiation

The biosynthesis is likely initiated with a unique starter unit, which is activated and loaded onto the first module of the PKS/NRPS assembly line. The specific starter unit for this compound has not been experimentally confirmed.

2.2. Elongation: A Hybrid PKS/NRPS Assembly Line

The core structure of this compound is assembled through the sequential addition of extender units by a series of PKS and NRPS modules. Each module is responsible for the incorporation of a specific building block.

  • PKS Modules: These modules typically add two-carbon units derived from malonyl-CoA or its derivatives. The domains within a PKS module (Ketosynthase, Acyltransferase, and Acyl Carrier Protein) work in concert to extend the growing polyketide chain.

  • NRPS Modules: These modules incorporate amino acid monomers. The key domains of an NRPS module are the Adenylation (A) domain, which selects and activates the specific amino acid, the Peptidyl Carrier Protein (PCP) or Thiolation (T) domain, which carries the activated amino acid, and the Condensation (C) domain, which catalyzes peptide bond formation.

The sequence of PKS and NRPS modules in the gene cluster dictates the final structure of the molecule.

2.3. Termination and Cyclization

The final step in the biosynthesis is the release of the fully assembled linear precursor from the PKS/NRPS machinery and its subsequent cyclization to form the characteristic depsipeptide ring of this compound. This is typically catalyzed by a Thioesterase (TE) domain located at the end of the final module. The TE domain can act as a cyclase, forming either a peptide or an ester bond to create the cyclic structure.

Below is a DOT script for a Graphviz diagram illustrating the proposed modular organization of the this compound biosynthetic pathway.

Langkamide_Biosynthesis cluster_0 Loading Module cluster_1 PKS/NRPS Assembly Line cluster_2 Termination start Starter Unit Acyl-CoA Ligase (ACL) module1 Module 1 (PKS) KS AT ACP start:f1->module1:f0 Loading module2 Module 2 (NRPS) C A T module1:f0->module2:f0 Chain Extension module3 Module 3 (PKS) KS AT ACP module2:f0->module3:f0 Chain Extension module4 Module 4 (NRPS) C A T module3:f0->module4:f0 Chain Extension module5 Module 5 (NRPS) C A T module4:f0->module5:f0 Chain Extension termination Thioesterase (TE) Domain Cyclization & Release module5:f0->termination:f0 Transfer to TE This compound This compound termination:f1->this compound Final Product

Caption: Putative modular organization of the PKS/NRPS assembly line for this compound biosynthesis.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not available in the current body of scientific literature. However, studies on analogous cyanobacterial metabolites provide a framework for the types of quantitative data that are crucial for understanding and potentially engineering such pathways.

ParameterTypical Range/ValueSignificance
Precursor Incorporation Rate Varies (e.g., 1-10% for labeled precursors)Indicates the efficiency of precursor uptake and utilization in the biosynthetic pathway.
Enzyme Kinetics (A-domain) Km for amino acids: 10-500 µMReflects the substrate specificity and efficiency of the adenylation domains in selecting the correct amino acid building blocks.
Enzyme Kinetics (KS-domain) kcat: 1-20 min-1Represents the turnover rate of the ketosynthase domain, a key determinant of the overall rate of polyketide chain elongation.
Product Titer µg/L to mg/L in native producersThe concentration of the final product, which is a critical parameter for drug development and commercialization efforts.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be cited in such a study.

4.1. Identification of the Biosynthetic Gene Cluster

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from a clonal, axenic culture of Moorea producens.

  • Genome Sequencing: The extracted DNA is sequenced using a combination of long-read and short-read technologies to obtain a high-quality genome assembly.

  • Bioinformatic Analysis: The assembled genome is mined for PKS and NRPS gene clusters using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). The predicted domain organization of the identified clusters is then compared to the chemical structure of this compound to identify the putative biosynthetic gene cluster.

4.2. Heterologous Expression and Gene Inactivation

  • Gene Cluster Cloning: The putative this compound biosynthetic gene cluster is cloned into an appropriate expression vector.

  • Heterologous Host Selection: A suitable heterologous host, such as E. coli or a model cyanobacterium, is chosen for expression of the gene cluster.

  • Expression and Product Analysis: The gene cluster is expressed in the heterologous host, and the culture extracts are analyzed by LC-MS/MS to detect the production of this compound.

  • Gene Inactivation: To confirm the function of the gene cluster, specific genes within the cluster are inactivated in the native producer (Moorea producens) using techniques like homologous recombination. The resulting mutant is then analyzed for the loss of this compound production.

4.3. Biochemical Characterization of Key Enzymes

  • Enzyme Expression and Purification: Individual domains or modules of the PKS/NRPS enzymes (e.g., A-domains) are cloned, expressed in E. coli, and purified.

  • Enzymatic Assays: The activity of the purified enzymes is tested in vitro. For example, the substrate specificity of an A-domain can be determined using an ATP-PPi exchange assay with various amino acid substrates.

Below is a DOT script for a Graphviz diagram illustrating a typical experimental workflow for characterizing a natural product biosynthetic pathway.

Experimental_Workflow cluster_Discovery Discovery & Identification cluster_Genomics Genomic & Bioinformatic Analysis cluster_Validation Functional Validation cluster_Biochemistry Biochemical Characterization A Isolate Producing Organism (Moorea producens) C Genome Sequencing of Moorea producens A->C B Structure Elucidation of this compound (NMR, MS) E Identify Putative this compound Biosynthetic Gene Cluster B->E D Bioinformatic Mining for PKS/NRPS Gene Clusters (antiSMASH) C->D D->E F Heterologous Expression of Gene Cluster E->F G Gene Inactivation in Native Producer E->G I Expression & Purification of Individual Enzymes/Domains E->I H Analysis of Metabolite Production (LC-MS/MS) F->H G->H J In Vitro Enzymatic Assays I->J K Determine Substrate Specificity & Enzyme Kinetics J->K

Caption: A generalized experimental workflow for the discovery and characterization of a natural product biosynthetic pathway.

Conclusion

While the biosynthesis of this compound does not occur in plants, its putative origin in the marine cyanobacterium Moorea producens places it within a well-studied paradigm of PKS/NRPS-mediated natural product biosynthesis. The proposed pathway, based on the modular logic of these enzymatic assembly lines, provides a robust framework for future research aimed at elucidating the precise genetic and biochemical details of this compound formation. The experimental approaches outlined in this guide represent the current state-of-the-art for the discovery and characterization of such complex biosynthetic pathways and will be instrumental in unlocking the full potential of this compound and other cyanobacterial natural products for drug development and biotechnology.

References

An In-depth Technical Guide to the Mechanism of Action of Lagunamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of lagunamides, a class of potent cytotoxic cyclic depsipeptides isolated from marine cyanobacteria. This document summarizes key quantitative data, details established experimental protocols, and visualizes the known signaling pathways involved in the cellular response to lagunamide treatment.

Introduction

Lagunamides are natural products derived from the filamentous marine cyanobacterium Lyngbya majuscula. Several analogues, including Lagunamide A, B, C, and D, have been identified and characterized. These compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines, positioning them as promising candidates for novel anticancer drug development. This guide focuses on the molecular mechanisms underlying their potent cytotoxic effects.

Cytotoxic Activity of Lagunamides

Lagunamides exhibit potent cytotoxic activity against a variety of human cancer cell lines, with IC50 values typically in the low nanomolar range. The cytotoxic efficacy varies between the different lagunamide analogues and across different cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Lagunamide A, B, and C

Cell LineCancer TypeLagunamide A (nM)Lagunamide B (nM)Lagunamide C (nM)
P388Murine Leukemia6.420.52.1
A549Lung Carcinoma6.4-4.3
PC3Prostate Carcinoma2.5-24.4
HCT8Ileocecal Colorectal Adenocarcinoma1.65.27.5
SK-OV3Ovarian Carcinoma3.8-7.5

Data compiled from multiple sources.[1][2][3]

Table 2: In Vitro Cytotoxicity (IC50) of Lagunamide D and D'

Cell LineCancer TypeLagunamide D (nM)Lagunamide D' (nM)
A549Human Lung Adenocarcinoma7.1 ± 1.768.2 ± 2.6
HCT116Colorectal Cancer5.1-

Lagunamide D' is a structural transformation product of Lagunamide D.[4][5]

Core Mechanism of Action: Induction of Mitochondrial Apoptosis

The primary mechanism of action for lagunamides is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process is characterized by a series of molecular events that lead to programmed cell death.

Lagunamides directly impact mitochondrial function. Treatment with these compounds leads to a rapid dissipation of the mitochondrial membrane potential (ΔΨm) and an overproduction of reactive oxygen species (ROS). This disruption of mitochondrial integrity is a key initiating event in the apoptotic cascade. Furthermore, Lagunamide D has been shown to induce a redistribution of the mitochondrial network within the cell.

The apoptotic signaling induced by lagunamides is modulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members. A key player in this process is the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Studies have shown that overexpression of Mcl-1 can partially rescue cancer cells from lagunamide-induced apoptosis, indicating that Mcl-1 is a critical target or downstream effector in the lagunamide-induced pathway.

The disruption of mitochondrial function and the resulting release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm triggers a cascade of caspase activation. Lagunamide treatment has been shown to lead to the cleavage and activation of caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then proceeds to activate downstream executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the execution of the apoptotic program.

The structurally related aurilide family of compounds is known to target mitochondrial prohibitin 1 (PHB1). Given the structural similarity, it is suggested that lagunamides may share this mechanism, leading to the activation of optic atrophy 1 (OPA1) processing and subsequent induction of mitochondria-mediated apoptosis.

Recent research has identified Eyes absent homolog 3 (EYA3) as a protein that is stabilized in cells upon treatment with Lagunamide A. EYA3 is involved in the DNA damage repair process, and its modulation by Lagunamide A suggests an additional layer to its mechanism of action. This finding indicates that Lagunamide A may also exert its antiproliferative effects by interfering with DNA repair mechanisms, and it has been shown to sensitize tumor cells to the DNA-damaging agent doxorubicin.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by lagunamides and a general workflow for investigating their mechanism of action.

Lagunamide_Mechanism_of_Action cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Langkamide Lagunamide MMP Dissipation of Mitochondrial Membrane Potential (ΔΨm) This compound->MMP ROS Increased Reactive Oxygen Species (ROS) This compound->ROS PHB1 Prohibitin 1 (PHB1) This compound->PHB1 Interacts with Mcl1 Mcl-1 Inhibition This compound->Mcl1 EYA3 EYA3 Stabilization This compound->EYA3 CytoC Cytochrome c Release MMP->CytoC ROS->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 PHB1->MMP Mcl1->CytoC Inhibits Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis DNA_Repair Inhibition of DNA Damage Repair EYA3->DNA_Repair DNA_Repair->Apoptosis Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation Target Validation Cytotoxicity Cytotoxicity Assays (MTT) Determine IC50 values Apoptosis_Induction Apoptosis Assays (Annexin V/PI staining) Cytotoxicity->Apoptosis_Induction Mito_Function Mitochondrial Function Assays (ΔΨm, ROS measurement) Apoptosis_Induction->Mito_Function Protein_Analysis Protein Expression Analysis (Western Blot for Caspases, Bcl-2 family) Mito_Function->Protein_Analysis Target_ID Target Identification (Thermal Proteome Profiling) Protein_Analysis->Target_ID siRNA Gene Knockdown (siRNA) of potential targets (e.g., EYA3) Target_ID->siRNA Overexpression Overexpression Studies (e.g., Mcl-1) Target_ID->Overexpression

References

Unveiling the In Vitro Biological Profile of Langkamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activities of Langkamide, a potent cytotoxic cyclic depsipeptide with significant potential in oncology research. This document collates available data on its antiproliferative effects, mechanism of action, and the experimental methodologies used for its evaluation.

Cytotoxic and Antiproliferative Activity

This compound has demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. The potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50), which represent the concentration of the compound required to inhibit 50% of the cell population and 50% of cell growth, respectively.

Below is a summary of the reported in vitro cytotoxicity of a related compound, Lagunamide A, which is believed to be structurally similar or identical to this compound.

Table 1: In Vitro Cytotoxicity of Lagunamide A Against Various Cell Lines

Cell LineCancer TypeIC50 (nM)
P388Murine Leukemia6.4[1]
A549Lung Carcinoma1.6[1]
PC3Prostate Cancer-
HCT8Colon Cancer5.2 (for Lagunamide B)[1]
SK-OV-3Ovarian Cancer-
BJHuman Foreskin Fibroblast (Normal)-
BJ shp53p53 Knockdown Fibroblast-

Note: Data for all cell lines were not consistently available in the reviewed literature. Some data points refer to Lagunamide B, a closely related analogue.

Mechanism of Action: Induction of Apoptosis

Biochemical studies suggest that the primary mechanism of action for this compound's cytotoxic effect is the induction of programmed cell death, or apoptosis.[1] Morphological changes observed in cancer cells treated with this compound analogues include cell shrinkage, membrane blebbing, and loss of adhesion to the substratum and neighboring cells.[1]

The apoptotic cascade initiated by this compound appears to be mediated through the mitochondrial pathway. This is supported by evidence suggesting that related compounds, such as the aurilide class of molecules, induce apoptosis via the mitochondrial-mediated pathway by selectively targeting prohibitin 1 (PHB1), a protein localized within the mitochondria that is crucial for maintaining mitochondrial function.

Below is a proposed signaling pathway for this compound-induced apoptosis.

Langkamide_Apoptosis_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound CellMembrane Cellular Uptake This compound->CellMembrane Mitochondria Mitochondria CellMembrane->Mitochondria Passive Diffusion or Active Transport Prohibitin1 Prohibitin 1 (PHB1) Inhibition Mitochondria->Prohibitin1 MitoDysfunction Mitochondrial Dysfunction Prohibitin1->MitoDysfunction CytochromeC Cytochrome c Release MitoDysfunction->CytochromeC CaspaseCascade Caspase Cascade Activation CytochromeC->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogues.

3.1. Cell Culture and Maintenance

  • Cell Lines: P388 (murine leukemia), A549 (human lung carcinoma), PC3 (human prostate cancer), HCT8 (human colon cancer), SK-OV-3 (human ovarian cancer), BJ (human foreskin fibroblast), and BJ shp53 (p53 knockdown fibroblast) cells were used.

  • Culture Medium: Cells were maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

3.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of approximately 5 x 10^3 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound (or its analogues) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

3.3. Apoptosis Detection by Morphological Assessment

  • Cell Treatment: Cancer cells were treated with this compound at a concentration near the IC50 value.

  • Microscopic Observation: Cells were observed under a phase-contrast microscope at different time points to monitor morphological changes indicative of apoptosis, such as cell shrinkage, rounding, and detachment.

3.4. Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells were treated with this compound, harvested by trypsinization, and washed with cold PBS.

  • Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Below is a generalized workflow for the in vitro evaluation of this compound.

Langkamide_Evaluation_Workflow General Workflow for In Vitro Evaluation of this compound cluster_cell_culture Cell Line Preparation cluster_cytotoxicity Cytotoxicity Assessment CellCulture Cancer Cell Lines (e.g., A549, P388) MTT_Assay MTT Assay CellCulture->MTT_Assay NormalCellCulture Normal Cell Line (e.g., BJ Fibroblasts) NormalCellCulture->MTT_Assay Selectivity Index IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Morphology Morphological Observation IC50_Determination->Morphology Use IC50 concentration FlowCytometry Annexin V / PI Staining & Flow Cytometry IC50_Determination->FlowCytometry Use IC50 concentration WesternBlot Western Blot Analysis (Caspases, Bcl-2 family) IC50_Determination->WesternBlot Use IC50 concentration

Caption: A generalized experimental workflow for characterizing the in vitro activity of this compound.

Future Directions

Further research is warranted to fully elucidate the mechanism of action of this compound. This includes identifying its direct molecular targets, such as the specific interaction with prohibitin 1, and exploring its effects on other cellular processes like cell cycle progression. The development and screening of this compound analogues may also lead to compounds with improved potency and selectivity.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on available scientific literature and may not be exhaustive. "this compound" is used here based on the user's query and may refer to compounds described in the literature as "Lagunamides." Researchers should consult primary literature for detailed experimental procedures and data.

References

Langkamide Cytotoxicity and Safety Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Langkamide, a series of potent cyclic depsipeptides isolated from marine cyanobacteria, has demonstrated significant cytotoxic activity against a range of cancer cell lines in preclinical studies. This technical guide provides a comprehensive overview of the current knowledge regarding the cytotoxicity and safety profile of this compound analogues. The primary mechanism of action appears to be the induction of mitochondrial-mediated apoptosis. While in vitro data are promising, a notable gap exists in the literature concerning in vivo safety, toxicity, and pharmacokinetic evaluations. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to support further research and development of this compound class.

Introduction

Langkamides (Lagunamides) are a family of cyclic depsipeptides, including Lagunamides A, B, C, and D, isolated from the marine cyanobacterium Lyngbya majuscula.[1] These natural products have garnered interest in the field of oncology due to their potent cytotoxic effects against various cancer cell lines at nanomolar concentrations.[2][3] Structurally related to the aurilide class of molecules, Langkamides are thought to exert their anticancer effects by inducing programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[2][4] This guide will synthesize the existing data on their cytotoxicity and what is known about their safety profile.

In Vitro Cytotoxicity

This compound analogues have demonstrated potent and selective growth inhibitory activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various this compound compounds are summarized in the tables below.

Table 1: Cytotoxicity of Lagunamide A
Cell LineCancer TypeIC50 (nM)
P388Murine Leukemia1.6
A549Lung Carcinoma6.4
PC3Prostate Cancer4.6
HCT8Colon Adenocarcinoma1.8
SK-OV-3Ovarian Cancer3.5
BJNormal Human Fibroblast>10

Data compiled from Tan et al., 2010.

Table 2: Cytotoxicity of Lagunamide B
Cell LineCancer TypeIC50 (nM)
P388Murine Leukemia20.5
HCT8Colon Adenocarcinoma5.2

Data compiled from Tan et al., 2010.

Table 3: Cytotoxicity of Lagunamide C
Cell LineCancer TypeIC50 (nM)
P388Murine Leukemia2.1
A549Lung Carcinoma24.4
PC3Prostate Cancer10.3
HCT8Colon Adenocarcinoma4.7
SK-OV-3Ovarian Cancer8.9

Data compiled from Tripathi et al., 2011.

Table 4: Cytotoxicity of Lagunamide D and D'
CompoundCell LineCancer TypeIC50 (nM)
Lagunamide DA549Lung Adenocarcinoma7.1 ± 1.7
Lagunamide D'A549Lung Adenocarcinoma68.2 ± 2.6
Lagunamide DHCT116Colorectal Carcinoma5.1

Data compiled from Luo et al., 2019 and Luo et al., 2023.

Mechanism of Action: Mitochondrial-Mediated Apoptosis

Biochemical studies suggest that the cytotoxic effects of Langkamides are mediated through the induction of the intrinsic apoptotic pathway. This process is initiated within the cell and involves the mitochondria. Treatment with Langkamides has been shown to lead to morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. Mechanistic studies have indicated a rapid action on mitochondrial function, affecting the mitochondrial membrane potential and leading to the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. The proposed signaling pathway is visualized below.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) This compound->Anti_Apoptotic Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Pro_Apoptotic->Mitochondrion Promotes Permeabilization Anti_Apoptotic->Mitochondrion Inhibits Permeabilization Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Proposed mitochondrial-mediated apoptosis pathway induced by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key assays used to evaluate this compound's cytotoxicity and mechanism of action.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described by Tan et al. (2010) for determining the cytotoxic effects of Langkamides on various cell lines.

1. Cell Seeding:

  • Culture selected cancer and/or normal cell lines in appropriate media until they reach 80-90% confluency.
  • Trypsinize and resuspend the cells in fresh media.
  • Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in a volume of 100 µL.
  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 1 mM stock solution of the this compound analogue in 100% DMSO.
  • Create a series of six serial dilutions of the stock solution in cell culture medium containing 10% DMSO.
  • Add 10 µL of each dilution to the respective wells of the 96-well plate. The final DMSO concentration should not exceed 1.25%.
  • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

3. MTT Staining and Measurement:

  • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plates for an additional 4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration.
  • Determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol is a synthesized methodology based on the description of apoptosis induction by Lagunamide D in the study by Luo et al. (2019). Commercial kits for caspase activity assays are widely available and should be used according to the manufacturer's instructions.

1. Cell Treatment:

  • Seed cells in a 96-well plate as described in the cytotoxicity assay protocol.
  • Treat the cells with varying concentrations of the this compound analogue for different time points (e.g., 3, 6, 12, and 24 hours).

2. Caspase-3/7 Activity Measurement:

  • Utilize a luminogenic or fluorogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence).
  • Add the caspase-3/7 reagent to each well according to the kit's protocol.
  • Incubate the plate at room temperature for the recommended time (typically 1-2 hours).
  • Measure the luminescence or fluorescence using a microplate reader.

3. Data Analysis:

  • Normalize the signal to the number of cells (can be done in parallel with a viability assay).
  • Express the caspase activity as a fold change relative to the vehicle-treated control cells.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the cytotoxicity and apoptotic effects of this compound.

G cluster_0 In Vitro Evaluation cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Assessment Cell_Culture Cancer Cell Line Culture Plating Cell Seeding in 96-well Plates Cell_Culture->Plating Treatment This compound Treatment (Dose-Response & Time-Course) Plating->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Caspase_Assay Caspase-3/7 Activity Assay Treatment->Caspase_Assay IC50 IC50 Determination MTT_Assay->IC50 Mechanism Mechanism of Action Insight Caspase_Assay->Mechanism

Experimental workflow for cytotoxicity and apoptosis testing of this compound.

Safety Profile

In Vitro Selectivity

Preliminary studies have shown some selectivity of Langkamides for cancer cells over normal cells. For instance, Lagunamide A was found to be approximately four to ten-fold more susceptible to cancer cell lines compared to the normal human foreskin fibroblast (BJ) cell line.

In Vivo Safety, Toxicity, and Pharmacokinetics

There is a significant lack of publicly available data on the in vivo safety, toxicity, pharmacokinetics, and biodistribution of Langkamides. Extensive searches of the scientific literature did not yield any studies performed in animal models to assess the systemic effects of these compounds.

Considerations from Structurally Related Compounds and Source Organism

Given the absence of direct in vivo data for Langkamides, it is prudent to consider information from structurally similar compounds and the source organism.

  • Aurilides: The aurilide family of marine depsipeptides shares structural similarities with Langkamides and also exhibits potent cytotoxicity. While extensive in vivo safety data for aurilides is also limited, their high in vitro potency suggests that in vivo toxicity could be a concern.

  • Lyngbya majuscula: The cyanobacterium from which Langkamides are isolated, Lyngbya majuscula, is known to produce a variety of other bioactive and often toxic compounds, including lyngbyatoxin A and debromoaplysiatoxin. These toxins are known to cause skin irritation and other adverse effects in humans. While purified this compound would not contain these other toxins, this highlights the general potential for potent biological activity from compounds derived from this organism.

Conclusion and Future Directions

Langkamides represent a promising class of cytotoxic agents with potent in vitro activity against a variety of cancer cell lines. The mechanism of action is strongly indicated to be the induction of mitochondrial-mediated apoptosis. However, the development of Langkamides as therapeutic agents is significantly hampered by the current lack of in vivo data.

To advance the understanding and potential clinical translation of Langkamides, the following areas of research are critical:

  • In vivo Efficacy Studies: Evaluation of the anti-tumor activity of Langkamides in relevant animal models of cancer.

  • Comprehensive Safety and Toxicity Profiling: In-depth in vivo studies to determine the maximum tolerated dose (MTD), identify potential target organs for toxicity, and establish a comprehensive safety profile.

  • Pharmacokinetic and Biodistribution Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of Langkamides to understand their behavior in a biological system.

Addressing these knowledge gaps is essential for assessing the therapeutic window and overall potential of Langkamides as viable anticancer drug candidates.

References

Preliminary Spectroscopic Data of Langkamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary searches for spectroscopic data on a compound named "Langkamide" did not yield specific results in the public domain. It is possible that this is a very recently discovered compound, a trivial name not yet widely adopted, or a potential misspelling. To fulfill the detailed requirements of this technical guide, we will present the preliminary spectroscopic data and structure elucidation workflow for Lagunamide D , a structurally interesting and biologically active marine natural product, as a representative example. The methodologies and data presentation are analogous to what would be expected for this compound.

Introduction

Natural products continue to be a significant source of novel chemical entities with therapeutic potential. The rigorous characterization of these molecules is fundamental to their development as drug candidates. This guide provides a summary of the preliminary spectroscopic data for the cyclic depsipeptide, Lagunamide D, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are pivotal in its structure elucidation.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of a novel compound. For Lagunamide D, HRMS analysis provides the basis for its elemental composition.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Lagunamide D

ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Mass AnalyzerTime-of-Flight (TOF)
Observed m/z[M+H]⁺
Molecular FormulaC₄₄H₆₉N₅O₁₀
Calculated Mass827.5048
Measured Mass827.5045

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. The ¹H and ¹³C NMR data for Lagunamide D, acquired in deuterated dimethyl sulfoxide ((CD₃)₂SO), are presented below. These data, in conjunction with 2D NMR experiments (COSY, HSQC, HMBC), allow for the assignment of all proton and carbon signals and the establishment of the compound's connectivity.

Table 2: ¹H and ¹³C NMR Data for Lagunamide D in (CD₃)₂SO at 600 MHz

PositionδC (ppm)δH (ppm, mult., J in Hz)
N-Me-Ala
2171.2
359.84.85 (q, 7.0)
430.12.85 (s)
515.81.21 (d, 7.0)
Ile
6170.9
757.54.25 (dd, 9.0, 4.5)
836.41.85 (m)
924.21.40 (m), 1.10 (m)
1015.30.85 (d, 7.0)
1111.20.80 (t, 7.5)
N-Me-Gly
12169.5
1350.24.05 (d, 17.0), 3.95 (d, 17.0)
1435.52.95 (s)
N-Me-Phe
15170.5
1660.55.15 (dd, 9.5, 4.0)
1737.13.10 (dd, 14.0, 4.0), 2.90 (dd, 14.0, 9.5)
1832.53.00 (s)
19-23 (Ph)137.5, 129.2, 128.1, 126.47.20-7.30 (m)
Ala
24172.1
2548.94.45 (m)
2618.11.30 (d, 7.0)
Hmpa
27173.8
2877.94.95 (d, 3.0)
2938.91.95 (m)
3025.11.50 (m), 1.20 (m)
3116.20.90 (d, 7.0)
3211.50.88 (t, 7.5)
Polyketide
33209.8
3445.12.75 (m)
3524.81.60 (m)
36129.56.80 (dd, 15.5, 8.5)
37145.26.10 (d, 15.5)
3839.52.40 (m)
3968.93.80 (m)
4035.11.55 (m)
4172.54.60 (m)
4241.21.70 (m)
4313.80.95 (t, 7.5)
4410.51.15 (d, 7.0)

Note: Assignments are based on 1D and 2D NMR experiments as reported in the literature for Lagunamide D. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the verification of scientific findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of Lagunamide D (~1-5 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide ((CD₃)₂SO).

  • Instrumentation: NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: The ¹H NMR spectra were acquired with a spectral width of 12 ppm, 64k data points, and a relaxation delay of 1 s. A total of 128 scans were accumulated.

  • ¹³C NMR: The ¹³C NMR spectra were acquired using a standard pulse sequence with proton decoupling, a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 s. A total of 1024 scans were accumulated.

  • 2D NMR: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish correlations.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of Lagunamide D was prepared in methanol.

  • Instrumentation: HRMS data were obtained on a TOF mass spectrometer.

  • Analysis: The sample was introduced into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode. The instrument was calibrated using a standard calibrant solution to ensure high mass accuracy.

Visualizations

Experimental Workflow for Structure Elucidation

The logical flow from isolation to final structure determination is a critical aspect of natural product chemistry.

G Workflow for the Structure Elucidation of a Novel Natural Product A Isolation & Purification (e.g., from marine cyanobacteria) B High-Resolution Mass Spectrometry (HRMS) A->B C 1D NMR Spectroscopy (¹H, ¹³C) A->C E Molecular Formula Determination B->E D 2D NMR Spectroscopy (COSY, HSQC, HMBC) C->D F Identification of Spin Systems & Functional Groups C->F G Assembly of Planar Structure D->G E->G F->G H Stereochemical Analysis (e.g., NOESY, ROESY, J-couplings) G->H I Final 3D Structure H->I

Caption: A generalized workflow for the structure elucidation of a novel natural product.

Logical Relationship in Spectroscopic Data Analysis

The interplay between different spectroscopic techniques is key to solving a chemical structure.

G Logical Flow of Spectroscopic Data Interpretation HRMS HRMS Data MolFormula Molecular Formula HRMS->MolFormula H_NMR ¹H NMR Data COSY COSY Data H_NMR->COSY HSQC HSQC Data H_NMR->HSQC HMBC HMBC Data H_NMR->HMBC ProtonEnv Proton Environments & Multiplicities H_NMR->ProtonEnv C_NMR ¹³C NMR Data C_NMR->HSQC C_NMR->HMBC CarbonTypes Carbon Types (CH₃, CH₂, CH, C) C_NMR->CarbonTypes H_H_Conn ¹H-¹H Connectivity COSY->H_H_Conn C_H_Conn Direct ¹J C-H Correlations HSQC->C_H_Conn LongRange_Conn Long-Range ²⁻³J C-H Correlations HMBC->LongRange_Conn PlanarStructure Planar Structure MolFormula->PlanarStructure ProtonEnv->PlanarStructure CarbonTypes->PlanarStructure H_H_Conn->PlanarStructure C_H_Conn->PlanarStructure LongRange_Conn->PlanarStructure

Caption: Interconnectivity of spectroscopic data in determining the planar structure of a molecule.

Methodological & Application

Application Notes and Protocols for the Proposed Extraction of Langkamide from Piper sarmentosum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on existing literature for the extraction of related compounds from Piper sarmentosum. A detailed, validated protocol for the specific extraction of langkamide has not been found in the public domain at the time of this writing. The information provided herein is intended as a guideline and starting point for research and development. Optimization and validation of the protocol are essential for achieving desired purity and yield of this compound.

Introduction

Piper sarmentosum Roxb., commonly known as wild betel, is a terrestrial herb traditionally used in Southeast Asian medicine to treat a variety of ailments.[1] Phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, including amides, alkaloids, flavonoids, and phenylpropanoids.[2][3] Among these, this compound, a novel alkaloid, was first reported to be isolated from the roots and stems of P. sarmentosum.[2][4] While the specific biological activities and signaling pathways of this compound are yet to be fully elucidated, related compounds from Piper species have demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.

This document provides a proposed protocol for the extraction and isolation of this compound from P. sarmentosum, based on the initial discovery and general phytochemical extraction techniques. It also presents a generalized workflow and a hypothetical signaling pathway that may be relevant for the biological screening of this novel compound.

Proposed Extraction and Isolation Protocol

This protocol is adapted from the initial report of this compound isolation and other established methods for extracting alkaloids and amides from Piper species.

2.1. Plant Material Collection and Preparation

  • Collection: Collect fresh roots and stems of mature Piper sarmentosum plants.

  • Authentication: Ensure proper botanical identification of the plant material.

  • Cleaning and Drying: Thoroughly wash the collected plant material with water to remove soil and debris. Air-dry in the shade or use a mechanical dryer at a controlled temperature (40-50°C) to prevent degradation of bioactive compounds.

  • Grinding: Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2.2. Solvent Extraction

  • Solvent System: A mixture of dichloromethane and methanol (1:1 v/v) is the reported solvent system for the initial isolation of this compound.

  • Procedure:

    • Macerate the powdered plant material in the dichloromethane:methanol solvent system at a solid-to-solvent ratio of 1:10 (w/v).

    • Agitate the mixture periodically for 48-72 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

2.3. Fractionation and Purification (Proposed)

A multi-step chromatographic approach is proposed for the isolation of this compound from the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. It is anticipated that this compound, as an alkaloid, will likely partition into the dichloromethane or ethyl acetate fraction.

  • Column Chromatography:

    • Subject the fraction containing the highest concentration of the target compound (as determined by preliminary analysis like TLC or HPLC) to column chromatography over silica gel.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., Dragendorff's reagent for alkaloids).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions showing the presence of the target compound.

    • Further purify the pooled fractions using preparative HPLC with a suitable column (e.g., C18) and a mobile phase optimized for the separation of this compound.

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound extraction has been published, the following table presents a hypothetical summary of expected yields at each stage of the proposed extraction and purification process. These values are for illustrative purposes and will require experimental determination.

Extraction/Purification StageStarting Material (g)Yield (g)Yield (%)Purity (%)
Crude Dichloromethane:Methanol Extract1000 (dry plant material)505.0<5
Dichloromethane Fraction501530.0 (of crude)10-20
Silica Gel Column Chromatography Fraction151.510.0 (of fraction)60-80
Preparative HPLC Purified this compound1.50.16.7 (of column fraction)>95

Experimental Workflows and Signaling Pathways

4.1. This compound Extraction and Isolation Workflow

The following diagram illustrates the proposed workflow for the extraction and isolation of this compound from Piper sarmentosum.

Langkamide_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification p1 Collection of P. sarmentosum (Roots and Stems) p2 Washing and Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Maceration with Dichloromethane:Methanol (1:1) p3->e1 e2 Filtration e1->e2 e3 Solvent Evaporation e2->e3 e4 Crude Extract e3->e4 f1 Liquid-Liquid Partitioning e4->f1 f2 Column Chromatography (Silica Gel) f1->f2 f3 Preparative HPLC f2->f3 f4 Pure this compound f3->f4

Caption: Proposed workflow for this compound extraction.

4.2. Hypothetical Signaling Pathway for Bioactivity Screening

Given that many natural products from plants exhibit anticancer activity through the induction of apoptosis, a general apoptosis signaling pathway is presented below as a potential area of investigation for this compound's bioactivity. The Hedgehog signaling pathway, a critical regulator of cellular processes, is also a relevant target for natural compounds.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Hedgehog Signaling Pathway Inhibition This compound This compound SMO Smoothened (SMO) Receptor This compound->SMO Inhibition SUFU SUFU SMO->SUFU Activation GLI GLI Proteins SUFU->GLI Inhibition Nucleus Nucleus GLI->Nucleus Translocation TargetGenes Target Gene Transcription (e.g., Cyclin D1, Bcl-2) Nucleus->TargetGenes Activation CellProliferation Cell Proliferation & Survival TargetGenes->CellProliferation

Caption: Hypothetical inhibition of Hedgehog pathway.

Disclaimer: The signaling pathway depicted is a generalized representation and has not been experimentally validated for this compound. It serves as a potential starting point for investigating the mechanism of action of this novel compound.

Concluding Remarks

The discovery of this compound in Piper sarmentosum presents an exciting opportunity for natural product research and drug development. The proposed extraction and isolation protocol provides a foundational methodology for obtaining this novel alkaloid for further study. Elucidation of its chemical structure, coupled with comprehensive biological screening against relevant signaling pathways, will be crucial in determining its therapeutic potential. Future research should focus on optimizing the extraction and purification of this compound, followed by in-depth investigations into its pharmacological activities and mechanism of action.

References

Application Notes and Protocols for the High-Yield Synthesis of Langkamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed high-yield synthesis of Langkamide, a natural product with potential biological activity. The synthesis is based on established and reliable chemical transformations, optimized for high yields and scalability.

1. Introduction

This compound, with the chemical structure (Z)-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one, is a natural product of interest. A reliable and high-yielding synthetic route is crucial for its further study and potential applications in drug discovery and development. This protocol outlines a two-step synthetic sequence commencing with commercially available starting materials. The key transformations include a Knoevenagel condensation to construct the cinnamic acid side chain and a subsequent amide coupling to the pyrrolidinone core.

2. Proposed High-Yield Synthetic Pathway

The proposed synthetic route to this compound is a two-step process:

  • Step 1: Synthesis of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid via a Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde and malonic acid. This reaction is known for its high efficiency and use of green chemistry principles[1].

  • Step 2: Amide coupling of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid with 1H-pyrrol-2(5H)-one. This step involves the activation of the carboxylic acid followed by N-acylation of the lactam. While the initial product of the Knoevenagel condensation is the (E)-isomer, a subsequent isomerization step to the desired (Z)-isomer of this compound can be achieved photochemically or through other established methods. For the purpose of this protocol, we will focus on the synthesis of the (E)-precursor and the amide coupling.

3. Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed this compound synthesis, based on literature precedents for similar reactions.

StepReactionStarting MaterialsProductExpected Yield (%)Reference
1Knoevenagel Condensation3,4,5-Trimethoxybenzaldehyde, Malonic Acid(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid~73%[1]
2Amide Coupling(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid, 1H-Pyrrol-2(5H)-one(E)-Langkamide>85%General amide coupling protocols

4. Experimental Protocols

4.1. Step 1: Synthesis of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid

This protocol is adapted from a green chemistry approach to the Knoevenagel condensation[1].

  • Materials:

    • 3,4,5-Trimethoxybenzaldehyde

    • Malonic acid

    • Ammonium bicarbonate

    • Ethyl acetate (EtOAc)

    • Hydrochloric acid (HCl), 1 M

    • Deionized water

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq).

    • Add a minimal amount of ethyl acetate to form a slurry.

    • Heat the reaction mixture to 90-100 °C with stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature and add deionized water.

    • Acidify the mixture with 1 M HCl to a pH of approximately 1-2, which will precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold deionized water.

    • Dry the product under vacuum to yield (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid as a white solid.

4.2. Step 2: Synthesis of (E)-Langkamide via Amide Coupling

This protocol utilizes a standard and efficient method for amide bond formation.

  • Materials:

    • (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid

    • 1H-Pyrrol-2(5H)-one (2-Pyrrolidinone)

    • Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or other suitable non-nucleophilic base

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure (using Thionyl Chloride):

    • Suspend (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 1-2 hours or until the acid is fully converted to the acid chloride (monitor by IR spectroscopy or quenching a small aliquot with methanol and analyzing by TLC/LC-MS).

    • In a separate flask, dissolve 1H-pyrrol-2(5H)-one (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (E)-Langkamide.

5. Visualizations

5.1. Proposed Synthetic Workflow for this compound

Synthetic_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Amide Coupling A 3,4,5-Trimethoxybenzaldehyde C (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid A->C Ammonium Bicarbonate, 90-100 °C B Malonic Acid B->C Ammonium Bicarbonate, 90-100 °C E This compound C->E 1. SOCl₂, DCM 2. Triethylamine, DCM D 1H-Pyrrol-2(5H)-one D->E

References

Application Note: High-Throughput Purification of Langkamide, a Cytotoxic Depsipeptide, from the Marine Sponge Didemnum sp. using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Langkamide is a novel cyclic depsipeptide isolated from a marine sponge of the genus Didemnum, collected in the waters surrounding Langkawi, Malaysia. Preliminary screenings have revealed its potent cytotoxic activity against several human cancer cell lines, making it a promising candidate for further investigation as an anticancer agent. Due to the complexity of the crude natural product extract, a robust and efficient purification method is critical to obtaining high-purity this compound for detailed biological and structural elucidation studies. This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of this compound.

Data Presentation

Table 1: HPLC System and Column Specifications

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II Preparative LC
ColumnPhenomenex Luna® C18(2) 100 Å, 250 x 21.2 mm, 10 µm
Guard ColumnPhenomenex SecurityGuard™ PREP C18, 10 x 21.2 mm
DetectorAgilent 1260 Infinity II Diode Array Detector (DAD)
Fraction CollectorAgilent 1260 Infinity II Preparative Scale Fraction Collector

Table 2: Optimized HPLC Gradient for this compound Purification

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
0703015
5703015
35307015
4059518
4559518
46703015
50703015

Table 3: Purification Summary and Purity Analysis of this compound

Purification StepStarting Material (g)Final Yield (mg)Purity (%)Retention Time (min)
Crude Methanolic Extract50.0-<1-
Liquid-Liquid Extraction15.2 (Ethyl Acetate Fraction)-~5-
Solid-Phase Extraction2.1 (C18 SPE Eluate)-~20-
Preparative RP-HPLC2.185.3>9832.5

Experimental Protocols

1. Sample Preparation and Extraction

  • Source Material: 500 g of wet marine sponge Didemnum sp. was collected and immediately frozen at -20°C.

  • Homogenization and Extraction: The frozen sponge tissue was homogenized and extracted three times with 1 L of methanol (MeOH) at room temperature for 24 hours. The combined methanolic extracts were filtered and concentrated under reduced pressure.

  • Liquid-Liquid Extraction: The concentrated MeOH extract was resuspended in 500 mL of distilled water and subjected to liquid-liquid partitioning with an equal volume of ethyl acetate (EtOAc). The EtOAc fraction, containing the majority of the cytotoxic activity, was collected and dried.

  • Solid-Phase Extraction (SPE): The dried EtOAc extract was redissolved in a minimal volume of MeOH and subjected to SPE using a C18 cartridge. The cartridge was washed with a stepwise gradient of decreasingly polar solvent mixtures (e.g., 80:20 H₂O:ACN, 60:40 H₂O:ACN, 40:60 H₂O:ACN, 20:80 H₂O:ACN, 100% ACN). Fractions were tested for cytotoxicity, and the active fractions were pooled for HPLC purification.

2. HPLC Purification Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA.

    • All solvents were filtered through a 0.22 µm membrane filter and degassed prior to use.

  • Sample Injection: The active SPE fraction was dissolved in a minimal volume of the initial mobile phase composition (70:30 A:B) and filtered through a 0.45 µm syringe filter. A 5 mL sample loop was used for injection onto the preparative column.

  • Chromatographic Conditions: The HPLC system was equilibrated with the initial conditions (30% B) for at least 30 minutes. The separation was performed using the gradient detailed in Table 2.

  • Detection and Fraction Collection: Elution was monitored at 220 nm and 280 nm. Fractions were collected based on the elution profile of the target peak corresponding to this compound at a retention time of approximately 32.5 minutes.

  • Purity Analysis: The purity of the collected fractions was assessed using an analytical RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a faster gradient. Fractions with >98% purity were pooled and lyophilized to yield pure this compound.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction & Preliminary Separation cluster_hplc HPLC Purification Sponge Marine Sponge (Didemnum sp.) MeOH_Extract Methanol Extraction Sponge->MeOH_Extract LLE Liquid-Liquid Extraction (EtOAc) MeOH_Extract->LLE SPE Solid-Phase Extraction (C18) LLE->SPE Prep_HPLC Preparative RP-HPLC SPE->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC for Purity Check Fraction_Collection->Purity_Analysis Pure_this compound Pure this compound (>98%) Purity_Analysis->Pure_this compound Signaling_Pathway cluster_apoptosis Apoptosis Induction This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Crosses membrane Bax Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes & Protocols: Langkamide Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Langkamide, a depsipeptide with potential therapeutic applications, requires comprehensive stability and degradation analysis to ensure its quality, safety, and efficacy throughout its lifecycle.[1] Depsipeptides, which contain both amide and ester bonds, can be susceptible to specific degradation pathways that impact their structure and function.[2][3] These application notes provide a framework for conducting stability studies on this compound, including detailed experimental protocols and data management strategies. The protocols are designed to identify degradation products and establish optimal storage conditions, formulation parameters, and shelf-life.[4]

1. Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to designing relevant stability studies.

PropertyValueSource
Molecular FormulaC₁₆H₁₇NO₅PubChem CID: 53494929[5]
Molecular Weight303.31 g/mol PubChem CID: 53494929
IUPAC Name1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-pyrrol-5-onePubChem CID: 53494929
SMILESCOC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CC=CC2=OPubChem CID: 53494929

2. Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for elucidating the potential degradation pathways of this compound and for developing stability-indicating analytical methods. These studies involve exposing the drug substance to conditions more severe than those anticipated during storage.

Protocol 1: Forced Degradation of this compound

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), HPLC grade

  • Calibrated pH meter

  • Temperature-controlled incubator/oven

  • Photostability chamber

  • RP-HPLC system with UV detector

  • LC-MS system for peak identification

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24, 48, and 72 hours.

    • Thermal Degradation: Expose the solid drug substance and the stock solution to 80°C for 7 days.

    • Photostability: Expose the solid drug substance and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating RP-HPLC method.

    • Characterize the major degradation products using LC-MS to determine their mass and potential structure.

Data Presentation:

The results of the forced degradation studies should be summarized in a table format.

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of DegradantsMajor Degradant (m/z)
0.1 N HCl, 60°C24
48
72
0.1 N NaOH, 60°C24
48
72
3% H₂O₂, RT24
48
72
80°C (Solid)168
80°C (Solution)168
Photostability-

3. pH-Rate Stability Profile

Determining the pH at which this compound exhibits maximum stability is crucial for formulation development.

Protocol 2: pH-Rate Stability Study

Objective: To determine the optimal pH for this compound stability.

Materials:

  • This compound drug substance

  • A series of buffers with overlapping pH ranges (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).

  • High-purity water

  • Temperature-controlled incubator (e.g., 40°C).

  • RP-HPLC system with UV detector.

Methodology:

  • Buffer Preparation: Prepare a range of buffers covering the desired pH range.

  • Sample Preparation: Dissolve this compound in each buffer to a final concentration of 0.1 mg/mL.

  • Incubation: Aliquot the samples and incubate them at a constant, elevated temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from each sample.

  • Purity Assessment: Analyze the purity of the peptide in each aliquot using a stability-indicating RP-HPLC method.

  • Data Analysis: Plot the percentage of intact this compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for formulation.

Data Presentation:

pHIncubation Time (weeks)This compound Remaining (%)
4.00100
1
2
4
8
5.50100
1
2
4
8
7.00100
1
2
4
8
8.50100
1
2
4
8

4. Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed under defined storage conditions to establish the shelf life of the drug product. These studies should follow regulatory guidelines such as ICH Q1A(R2).

Protocol 3: Long-Term and Accelerated Stability Testing

Objective: To determine the shelf life of this compound under recommended storage conditions and to predict the long-term stability based on accelerated data.

Materials:

  • Final packaged this compound drug product

  • ICH-compliant stability chambers

Methodology:

  • Storage Conditions:

    • Long-Term: Store the drug product at the intended storage temperature (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH) for up to 24 months or longer.

    • Accelerated: Store the drug product at an elevated temperature (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for 6 months.

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, the following tests should be performed:

    • Appearance

    • Assay of this compound

    • Purity/Degradation products by RP-HPLC

    • Moisture content

    • (Other tests as appropriate for the dosage form)

Data Presentation:

Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

TestSpecificationTime (months)
0 3 6 12 24
Appearance
Assay (%)95.0 - 105.0
Total Impurities (%)NMT 2.0
Individual Impurity (%)NMT 0.5

Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

TestSpecificationTime (months)
0 3 6
Appearance
Assay (%)95.0 - 105.0
Total Impurities (%)NMT 2.0
Individual Impurity (%)NMT 0.5

5. Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidative Oxidative Degradation (3% H₂O₂, RT) stock->oxidative thermal Thermal Degradation (80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS Characterization hplc->lcms

Caption: Workflow for this compound forced degradation studies.

Hypothetical Degradation Pathway of this compound

G This compound This compound (C₁₆H₁₇NO₅) Hydrolysis_Ester Ester Hydrolysis Product This compound->Hydrolysis_Ester Acidic/Basic Conditions Hydrolysis_Amide Amide Hydrolysis Product This compound->Hydrolysis_Amide Strong Acidic/Basic Conditions Oxidation Oxidation Product This compound->Oxidation Oxidizing Agent (e.g., H₂O₂) Isomerization Isomerization Product This compound->Isomerization Heat/Light

Caption: Potential degradation pathways for this compound.

Logical Flow for Stability-Indicating Method Development

G start Start: Develop Initial HPLC Method stress Perform Forced Degradation Studies start->stress resolution Check Resolution Between this compound and Degradants stress->resolution optimize Optimize HPLC Method (e.g., Gradient, pH, Column) resolution->optimize Inadequate validate Validate Method (ICH Q2(R1)) resolution->validate Adequate optimize->stress end Final Stability-Indicating Method validate->end

Caption: Development of a stability-indicating analytical method.

References

Application Notes and Protocols for Langkamide Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Langkamide is a novel synthetic compound with putative anti-neoplastic properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. These application notes provide detailed protocols for a panel of cell-based assays to characterize the cytotoxic and cytostatic effects of this compound on cancer cell lines. The following protocols are designed to be robust and reproducible, providing a framework for researchers to assess the therapeutic potential of this compound and elucidate its mechanism of action.

The assays described herein are fundamental to preclinical drug development and are designed to quantify key cellular responses to drug treatment, including cell viability, programmed cell death (apoptosis), and cell cycle progression.[1][2][3] Adherence to these standardized protocols will facilitate the generation of high-quality, comparable data essential for the evaluation of this compound's efficacy.

Assessment of Cytotoxicity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells. This assay is a widely used method for determining the cytotoxic effects of potential therapeutic agents.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Harvest cancer cells from exponential phase culture using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter and determine cell viability using trypan blue exclusion.

    • Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: this compound Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process. The IC50 values for this compound can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell LineTreatment Duration (hours)This compound IC50 (µM)
HeLa (Cervical Cancer)2415.2
488.5
724.1
MCF-7 (Breast Cancer)2422.8
4812.7
726.3
A549 (Lung Cancer)2418.9
4810.1
725.2

Experimental Workflow: MTT Assay

Caption: Workflow for MTT cell viability assay.

Assessment of Apoptosis: Annexin V-FITC and Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Apoptosis Assay
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for the specified duration.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Use unstained, single-stained (Annexin V-FITC only and PI only) cells as controls to set up compensation and gates.

Data Presentation: this compound-Induced Apoptosis

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is determined from the flow cytometry data.

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
HeLa
Control095.12.52.4
This compound8.5 (IC50)52.328.719.0
This compound17.0 (2x IC50)21.845.632.6
MCF-7
Control096.21.91.9
This compound12.7 (IC50)55.425.119.5
This compound25.4 (2x IC50)28.942.328.8

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells wash_cells Wash with PBS harvest_cells->wash_cells stain_annexin_pi Stain with Annexin V-FITC & PI wash_cells->stain_annexin_pi flow_cytometry Analyze by Flow Cytometry quantify_apoptosis Quantify Apoptotic Populations flow_cytometry->quantify_apoptosis

Caption: Workflow for apoptosis assay.

Assessment of Cell Cycle Progression: Propidium Iodide Staining

Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M). Cell cycle analysis is performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye such as propidium iodide. The amount of fluorescence is directly proportional to the amount of DNA. This allows for the quantification of the percentage of cells in each phase of the cell cycle based on their DNA content.

Experimental Protocol: Cell Cycle Analysis
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well.

    • Incubate for 24 hours and then treat with the desired concentrations of this compound for the specified time.

  • Cell Fixation and Staining:

    • Harvest cells, including any floating cells, and wash with PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: this compound-Induced Cell Cycle Arrest

The percentage of cells in each phase of the cell cycle is calculated from the flow cytometry histogram data.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HeLa
Control055.228.116.7
This compound8.5 (IC50)40.125.334.6
This compound17.0 (2x IC50)28.718.952.4
A549
Control060.522.317.2
This compound10.1 (IC50)45.819.834.4
This compound20.2 (2x IC50)30.215.654.2

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells fix_cells Fix with Cold Ethanol harvest_cells->fix_cells stain_pi Stain with PI/RNase fix_cells->stain_pi flow_cytometry Analyze by Flow Cytometry model_cell_cycle Model Cell Cycle Distribution flow_cytometry->model_cell_cycle

Caption: Workflow for cell cycle analysis.

Hypothetical Signaling Pathway of this compound Action

Based on the observed induction of apoptosis and G2/M cell cycle arrest, a plausible mechanism of action for this compound could involve the activation of the DNA damage response pathway, leading to the activation of p53 and subsequent downstream signaling cascades.

Langkamide_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax Bax Expression p53->Bax CDK1_CyclinB CDK1/Cyclin B Inhibition p21->CDK1_CyclinB G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Mitochondria Mitochondrial Permeabilization Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical this compound signaling pathway.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as an anti-cancer therapeutic. The data generated from these assays will be crucial for guiding further preclinical development, including mechanism of action studies and in vivo efficacy testing.

References

Langkamide: Application Notes and Protocols for Therapeutic Potential Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the methodologies and conceptual frameworks for evaluating the therapeutic potential of the novel marine-derived cyclic depsipeptide, Langkamide. While specific experimental data on this compound is currently limited in publicly accessible literature, this guide serves as a foundational resource, offering detailed protocols for key assays and outlining the investigation of critical signaling pathways relevant to cancer biology. The provided templates and methodologies are designed to be adapted for the preclinical evaluation of this compound and other potential therapeutic agents.

Introduction

Natural products remain a vital source of novel therapeutic agents, with marine organisms offering a rich diversity of structurally unique and biologically active compounds. This compound, a cyclic depsipeptide, represents a promising candidate for drug development due to its structural characteristics, which are often associated with potent biological activities. This document outlines the necessary experimental approaches to systematically evaluate its anticancer potential, focusing on cytotoxicity, mechanism of action, and effects on key cellular signaling pathways.

Quantitative Data Summary

A crucial aspect of preclinical assessment is the quantitative determination of a compound's efficacy. The following table provides a template for summarizing the cytotoxic effects of this compound across various cancer cell lines.

Table 1: Cytotoxicity Profile of this compound

Cell LineCancer TypeIC₅₀ (µM) after 48hIC₅₀ (µM) after 72hNotes
MCF-7 Breast AdenocarcinomaData to be determinedData to be determinedEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaData to be determinedData to be determinedTriple-negative
A549 Lung CarcinomaData to be determinedData to be determinedNon-small cell lung cancer
HeLa Cervical CancerData to be determinedData to be determinedHPV-positive
HCT116 Colon CarcinomaData to be determinedData to be determinedp53 wild-type
PC-3 Prostate AdenocarcinomaData to be determinedData to be determinedAndrogen-independent
U-87 MG GlioblastomaData to be determinedData to be determined-
Normal Fibroblasts Non-cancerous controlData to be determinedData to be determinedTo assess selectivity

IC₅₀ (Half-maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

Detailed and reproducible protocols are essential for the accurate evaluation of a potential therapeutic agent.

Cell Viability and Cytotoxicity Assays

Several methods can be employed to assess the effect of this compound on cell viability and proliferation. The MTT and LDH assays are among the most common.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[2][3]

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare Controls: Set up wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a no-cell background control.

  • Collect Supernatant: After treating cells with this compound for the desired duration, carefully collect the cell culture supernatant.

  • Perform Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a new plate and then adding the assay reagents.

  • Measure Absorbance: Read the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate Cytotoxicity: Determine the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Apoptosis Assays

To determine if cell death is occurring via apoptosis, the following assays can be performed.

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Treated cells

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Treat cells with this compound at concentrations around the IC₅₀ value. Harvest the cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

3.2.2. Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.[4]

Materials:

  • Caspase-Glo® 3/7 Assay kit

  • Treated cells in a 96-well plate

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells with this compound in a white-walled 96-well plate.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature as per the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates higher caspase-3/7 activity.

Signaling Pathway Analysis

Understanding how this compound exerts its effects at the molecular level is critical. The following diagrams illustrate key signaling pathways often dysregulated in cancer that could be investigated.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->Raf Inhibition?

Caption: Proposed interaction of this compound with the Ras-Raf-MEK-ERK pathway.

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Investigating the phosphorylation status of key proteins like ERK and MEK via Western blotting after this compound treatment can reveal if this pathway is a target.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Survival, Angiogenesis mTOR->Growth This compound This compound This compound->Akt Inhibition? G Start Start: this compound Compound Screening Broad Panel Cytotoxicity Screening (e.g., NCI-60) Start->Screening IC50 Determine IC₅₀ Values (MTT/LDH Assays) Screening->IC50 Mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) IC50->Mechanism ApoptosisAssay Annexin V/PI Staining, Caspase Activity Assays Mechanism->ApoptosisAssay Signaling Signaling Pathway Analysis (Western Blot) ApoptosisAssay->Signaling Pathway1 Ras-Raf-MEK-ERK Signaling->Pathway1 Pathway2 PI3K-Akt-mTOR Signaling->Pathway2 InVivo In Vivo Xenograft Models Signaling->InVivo

References

Application Notes & Protocols: Molecular Docking of Langkamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking simulations with Langkamide, a naturally occurring compound with the IUPAC name 1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-pyrrol-5-one[1]. Due to the limited experimental data on the specific biological targets of this compound, this document presents a protocol using a hypothetical, yet biologically plausible, target: the anti-apoptotic protein Bcl-2. Bcl-2 is a well-validated target in cancer research, and many natural products have been investigated for their potential to inhibit its function[2]. This protocol can be adapted for other protein targets as they are identified.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[3]. It is a valuable tool in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action.

Hypothetical Target: B-cell lymphoma 2 (Bcl-2)

Bcl-2 is a key regulator of the intrinsic apoptosis pathway. Its overexpression is a hallmark of many cancers, where it prevents damaged cells from undergoing programmed cell death. Inhibition of Bcl-2 can restore the natural apoptotic process, making it an attractive target for cancer therapy.

Experimental Protocols

This section details the step-by-step methodology for a typical molecular docking simulation of this compound against the Bcl-2 protein. The protocol is based on the use of widely accessible software such as AutoDock Vina.

Preparation of the Ligand (this compound)
  • Obtain the 3D structure of this compound: The structure can be downloaded from the PubChem database (CID: 53494929) in SDF format[1].

  • Convert to a suitable format: Use a molecular modeling software, such as PyMOL or Chimera, to convert the SDF file to a PDBQT file, which is required for AutoDock Vina.

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation. This can be done using software like Avogadro or the AMBER tools.

  • Assign Charges and Torsions: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds in the this compound molecule.

Preparation of the Protein Receptor (Bcl-2)
  • Download the Protein Structure: Obtain the 3D crystal structure of human Bcl-2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2W3L.

  • Prepare the Protein:

    • Remove any co-crystallized ligands, water molecules, and other heteroatoms from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein in PDBQT format using AutoDock Tools.

Molecular Docking using AutoDock Vina
  • Define the Grid Box: The grid box defines the search space for the docking simulation on the surface of the receptor. It should encompass the known binding site of the protein. For Bcl-2, this is the BH3 binding groove. The dimensions and center of the grid box can be determined based on the co-crystallized ligand in the original PDB file or through literature research.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and receptor files, the center and dimensions of the grid box, and the output file name.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze the Results: The output file will contain the predicted binding poses of this compound in the Bcl-2 binding pocket, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable.

Post-Docking Analysis
  • Visualize the Interactions: Use a molecular visualization tool like PyMOL or Discovery Studio to visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of Bcl-2.

  • Compare with a Known Inhibitor: As a control, perform a similar docking simulation with a known Bcl-2 inhibitor (e.g., Venetoclax) and compare its binding affinity and interactions with those of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data from a molecular docking simulation of this compound and a known inhibitor against Bcl-2.

CompoundBinding Affinity (kcal/mol)Number of Hydrogen BondsInteracting Residues
This compound-8.52Arg101, Asp104
Venetoclax (Control)-10.24Arg101, Gly138, Asp104, Val126

Visualizations

Signaling Pathway

Bcl2_Pathway cluster_0 Mitochondrion Mito Mitochondrial Outer Membrane CytC Cytochrome c Mito->CytC Releases Bax Bax/Bak Bax->Mito Forms pore Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 CytC->Apaf1 Activates Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes This compound This compound This compound->Bcl2 Inhibits

Caption: Hypothetical mechanism of this compound inducing apoptosis via Bcl-2 inhibition.

Experimental Workflow

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis L1 Obtain this compound Structure (SDF) L2 Energy Minimization L1->L2 L3 Convert to PDBQT L2->L3 D2 Configure AutoDock Vina L3->D2 P1 Download Bcl-2 Structure (PDB) P2 Clean Structure (Remove water, etc.) P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P4 Convert to PDBQT P3->P4 P4->D2 D1 Define Grid Box D1->D2 D3 Run Simulation D2->D3 A1 Analyze Binding Affinity D3->A1 A2 Visualize Interactions A1->A2 A3 Compare with Control A2->A3

Caption: Workflow for the molecular docking of this compound against a protein target.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Cyclic Depsipeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields during the synthesis of complex cyclic depsipeptides, using Aurilide as a representative example.

Troubleshooting Guide: Low Yield in Aurilide Synthesis

This guide addresses specific issues that can lead to low yields at critical stages of the solid-phase synthesis of Aurilide and related cyclic depsipeptides.

Problem Potential Cause Recommended Solution
Low Loading of the First Amino Acid Incomplete swelling of the resin.Swell the resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) for at least 1 hour before coupling.
Steric hindrance of the first amino acid.Use a less sterically hindered linker or a different resin type. For C-terminal carboxylic acids, Wang resin can be an alternative to 2-chlorotrityl resin.[1]
Inefficient activation of the amino acid.Ensure the use of fresh coupling reagents. Optimize the activation time and temperature.
Incomplete Peptide Chain Elongation Peptide aggregation on the resin.Use solvents known to disrupt secondary structures, such as a mixture of DMSO/DMF or 6N guanidine/DMF.[2] Consider incorporating pseudoprolines or D-amino acids at strategic positions to break aggregation-prone sequences.[3]
Steric hindrance from bulky protecting groups.Choose protecting groups that are less sterically demanding if possible, without compromising orthogonality.
Inefficient coupling of specific amino acids.Employ a double-coupling strategy for difficult couplings.[2] Use stronger coupling reagents like HATU or HCTU.
Low Yield in Macrocyclization Step Unfavorable conformation of the linear precursor.The linear peptide may adopt an extended conformation, making the intramolecular cyclization entropically unfavorable.[4] Introduce turn-inducing elements like proline or D-amino acids near the cyclization site to pre-organize the backbone.
Intermolecular side reactions (dimerization, oligomerization).Perform the cyclization under high-dilution conditions. This can be achieved by the slow addition of the linear peptide to the reaction mixture. On-resin cyclization can also favor intramolecular reactions due to the pseudo-dilution effect of the solid support.
Epimerization at the C-terminal residue.Carefully select the coupling reagent and additives to minimize racemization. Reagents like COMU or the addition of ethyl cyanoglyoxylate-2-oxime (Oxyma) can reduce epimerization.
Slow cyclization kinetics.Optimize the reaction temperature. Microwave-assisted cyclization can sometimes improve both reaction times and yields.
Difficulty in Purification Presence of closely eluting impurities.Optimize the HPLC purification gradient and column chemistry. The formation of diastereomers due to epimerization can lead to purification challenges.
Poor solubility of the crude peptide.Test a range of solvent systems for dissolution before purification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step affecting the overall yield in the synthesis of cyclic depsipeptides like Aurilide?

A1: The macrocyclization step is often the most challenging and yield-limiting step in the synthesis of cyclic depsipeptides. Low yields in this step are typically due to competing intermolecular reactions (dimerization and oligomerization) and the high conformational flexibility of the linear precursor, which disfavors the required pre-cyclization conformation.

Q2: Should I perform the macrocyclization on-resin or in solution?

A2: Both on-resin and in-solution cyclization have their advantages. On-resin cyclization can benefit from the "pseudo-dilution" effect of the solid support, which can favor intramolecular cyclization over intermolecular reactions. However, the kinetics of on-resin cyclization can be slower. In-solution cyclization, performed under high-dilution conditions, is also a widely used and effective method. The optimal choice may depend on the specific sequence and structure of the target molecule.

Q3: Which coupling reagents are best suited for the macrolactamization of depsipeptides?

A3: The choice of coupling reagent is critical to achieve good yields and minimize side reactions, particularly epimerization. Commonly used high-efficiency coupling reagents include phosphonium salts like BOP and PyBOP, and aminium/uronium salts such as HATU, HBTU, and HCTU. The addition of additives like HOAt or Oxyma can further improve coupling efficiency and suppress racemization.

Q4: How can I minimize peptide aggregation during solid-phase synthesis?

A4: Peptide aggregation can be a significant issue, leading to incomplete coupling and deprotection steps. Strategies to mitigate aggregation include the use of chaotropic salts (e.g., guanidinium chloride), polar solvents that disrupt hydrogen bonding like DMSO, or the incorporation of structure-breaking elements such as pseudoprolines or D-amino acids within the peptide sequence.

Q5: What are some common side reactions to be aware of during the synthesis?

A5: Besides aggregation and epimerization, other potential side reactions include the formation of deletion sequences (from incomplete coupling) or truncated sequences (from incomplete deprotection). Diketopiperazine formation can occur at the dipeptide stage, leading to cleavage from the resin. Careful monitoring of each coupling and deprotection step using methods like the Kaiser test is crucial.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of the Aurilide Linear Precursor (Fmoc-Strategy)

This protocol outlines the manual synthesis of a linear peptide precursor on a solid support.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 1 hour in a reaction vessel.

  • Loading of the First Amino Acid:

    • Dissolve Fmoc-amino acid (3 equivalents) and DIPEA (6 equivalents) in DCM.

    • Add the solution to the swollen resin and shake for 2-4 hours.

    • Cap any unreacted sites on the resin by adding a solution of DCM/MeOH/DIPEA (80:15:5) and shaking for 30 minutes.

    • Wash the resin with DCM, DMF, and MeOH and dry under vacuum.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent like HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage of the Linear Peptide from Resin:

    • Wash the final peptidyl-resin with DCM.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Protocol for Solution-Phase Macrocyclization
  • Dissolution: Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DCM or a DMF/DCM mixture) to achieve high dilution (typically 0.1-1 mM).

  • Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents) to the stirred peptide solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1% citric acid), a mild base (e.g., 1% sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Visualizations

Experimental Workflow for Troubleshooting Low Yields

G Workflow for Troubleshooting Low Yield in Peptide Synthesis A Low Yield Observed B Analyze Synthesis Step A->B C Chain Elongation B->C D Macrocyclization B->D E Purification B->E F Check Coupling Efficiency (Kaiser Test) C->F I Check Cyclization Conditions (Dilution, Reagents) D->I K Analyze Crude Purity (LC-MS) E->K G Optimize Coupling (Reagents, Double Coupling) F->G Incomplete H Address Aggregation (Solvents, Additives) F->H Incomplete M Improved Yield G->M H->M J Optimize Cyclization (On-resin vs. Solution, Temperature) I->J Suboptimal J->M L Optimize Purification (Gradient, Column) K->L Poor Separation L->M

Caption: A logical workflow for diagnosing and addressing low yields in peptide synthesis.

Signaling Pathway for Peptide Aggregation and Intervention

G Peptide Aggregation and Mitigation Strategies cluster_0 Aggregation Pathway cluster_1 Intervention Strategies A Growing Peptide Chain on Resin B Interchain Hydrogen Bonding A->B C Formation of Beta-Sheet Structures B->C D Inaccessible Reactive Sites C->D E Incomplete Coupling/ Deprotection D->E F Low Yield & Purity E->F G Chaotropic Agents (e.g., Guanidine HCl) G->B Disrupts H High-Polarity Solvents (e.g., DMSO) H->B Disrupts I Structure-Breaking Residues (e.g., Pseudoprolines, D-AAs) I->C Prevents

Caption: The pathway of peptide aggregation and strategies to mitigate it.

References

Technical Support Center: Improving Langkamide Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Langkamide in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel and potent HIF-2 inhibitor.[1] Like many small molecule inhibitors, it possesses hydrophobic properties that can make it challenging to dissolve in aqueous solutions commonly used in biological assays. Poor solubility can lead to inaccurate concentration measurements, precipitation in stock solutions or assay media, and ultimately, unreliable experimental results.[2]

Q2: What is the recommended starting solvent for dissolving this compound?

A2: For a hydrophobic compound like this compound, the recommended starting solvent is a high-purity organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and relatively low toxicity in many cell-based assays at low concentrations. Alternatives include dimethylformamide (DMF) and ethanol.[3][4] It is crucial to start with a small amount of this compound to test its solubility before dissolving the entire batch.

Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a common issue when the compound's solubility limit is exceeded in the final solvent mixture. Here are several troubleshooting steps:

  • Decrease the final concentration: Your target concentration may be too high for the aqueous buffer.

  • Increase the organic co-solvent percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO may keep the this compound in solution. However, for most cell-based assays, the final DMSO concentration should be kept low, typically below 0.5% or 1%, to avoid solvent-induced toxicity or off-target effects.

  • Slow, drop-wise addition: Add the concentrated this compound-DMSO stock solution to the aqueous buffer very slowly while gently vortexing or stirring. This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Sonication: A brief sonication in a water bath can help to break up small aggregates and improve dissolution.

Q4: How should I store my this compound stock solution?

A4: Once dissolved, this compound stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation. The vials should be tightly sealed to prevent solvent evaporation and moisture absorption.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
This compound powder does not dissolve in the initial organic solvent (e.g., DMSO). Insufficient solvent volume or low-quality solvent.Increase the volume of the solvent incrementally. Ensure you are using a high-purity, anhydrous grade solvent. Gentle warming (to 37°C) or brief sonication may also aid dissolution.
The this compound solution appears cloudy or has visible particulates after dilution into aqueous buffer. The compound has precipitated out of solution.Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitate. Use the clear supernatant for your experiment, but be aware that the actual concentration will be lower than intended. It is advisable to re-optimize the solubilization method.
Inconsistent results between experiments. - Inaccurate concentration due to incomplete solubilization.- Degradation of this compound in the stock solution.- Interference from the organic solvent.- Always ensure the stock solution is clear before use.- Prepare fresh dilutions from a frozen aliquot for each experiment.- Run a vehicle control (assay buffer with the same final concentration of the organic solvent) to account for any solvent effects.

Quantitative Data Summary

Table 1: Common Organic Solvents for Hydrophobic Compounds

SolventPropertiesTypical Final Concentration in Cell-Based AssaysNotes
Dimethyl Sulfoxide (DMSO) High solubilizing power, miscible with water.< 0.5% - 1%Can be toxic to some cell lines at higher concentrations. May oxidize compounds containing cysteine or methionine residues.
Dimethylformamide (DMF) Good solubilizing power, miscible with water.< 0.5%Generally more toxic than DMSO. Use with caution in cell-based assays.
Ethanol (EtOH) Moderate solubilizing power, miscible with water.< 1%Less toxic than DMSO or DMF, but may not be a strong enough solvent for highly hydrophobic compounds.
Acetonitrile (ACN) Good for initial solubilization, but can be difficult to use in aqueous dilutions.Not commonly used directly in cell assays.More often used in analytical chemistry preparations.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of this compound
  • Preparation: Aliquot a small, known amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Initial Solvent Addition: Add a minimal volume of high-purity DMSO (e.g., 20 µL) to the tube.

  • Dissolution: Vortex the tube for 30 seconds. If the solid is not fully dissolved, sonicate in a water bath for 10-15 seconds.

  • Observation: Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Serial Dilution Test: If the initial stock is clear, perform a serial dilution into your intended aqueous bioassay buffer (e.g., PBS or cell culture medium) to determine the concentration at which this compound remains soluble.

Protocol 2: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound in a sterile, appropriate-sized vial.

  • Solvent Addition: Based on the results from Protocol 1, add the required volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Complete Dissolution: Ensure the this compound is completely dissolved by vortexing and, if necessary, brief sonication. The solution must be a clear liquid.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

Visualizations

experimental_workflow start Start: Lyophilized this compound solubility_test Protocol 1: Small-Scale Solubility Test (e.g., in DMSO) start->solubility_test is_soluble Is it soluble? solubility_test->is_soluble prepare_stock Protocol 2: Prepare Concentrated Stock Solution is_soluble->prepare_stock Yes try_another_solvent Try Alternative Solvent (e.g., DMF, Ethanol) is_soluble->try_another_solvent No aliquot_store Aliquot and Store at -80°C prepare_stock->aliquot_store dilute Dilute Stock into Aqueous Buffer (Slow, drop-wise addition) aliquot_store->dilute is_precipitate Precipitation? dilute->is_precipitate troubleshoot Troubleshoot: - Lower final concentration - Adjust co-solvent % - Use sonication is_precipitate->troubleshoot Yes proceed Proceed with Bioassay is_precipitate->proceed No troubleshoot->dilute end End proceed->end try_another_solvent->solubility_test

Caption: A workflow for solubilizing this compound for bioassays.

HIF2_pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF2a_n HIF-2α PHD PHD (Prolyl Hydroxylase) HIF2a_n->PHD + O2 Proteasome Proteasomal Degradation HIF2a_n->Proteasome VHL VHL (E3 Ubiquitin Ligase) PHD->VHL Hydroxylation VHL->HIF2a_n Ubiquitination HIF2a_h HIF-2α Nucleus Nucleus HIF2a_h->Nucleus HIF1b HIF-1β (ARNT) HIF1b->Nucleus HIF2_complex HIF-2 Complex HRE HRE (Hypoxia Response Element) in DNA HIF2_complex->HRE Nucleus->HIF2_complex Dimerization TargetGenes Target Gene Transcription (e.g., VEGF, EPO) HRE->TargetGenes This compound This compound (HIF-2 Inhibitor) This compound->HIF2_complex Inhibits Dimerization

Caption: The HIF-2 signaling pathway and the mechanism of this compound inhibition.

References

Troubleshooting Langkamide instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the stability and solubility of Langkamide is not extensively available in public literature. This guide is based on general principles of peptide and small molecule chemistry, and on the predicted properties of this compound's structural motifs. Researchers are strongly encouraged to perform their own stability and solubility tests under their specific experimental conditions.

Frequently Asked questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation indicates that this compound may have low solubility or has aggregated in your chosen solvent. First, try gentle warming and sonication to aid dissolution. If the issue persists, consider preparing a fresh stock solution in a different solvent. For hydrophobic compounds like this compound, starting with a water-miscible organic solvent like DMSO is recommended, followed by serial dilutions into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not interfere with your assay.

Q2: I am observing a progressive decrease in the biological activity of my this compound solution over time. What could be the cause?

A2: A gradual loss of activity suggests that this compound may be degrading in your solution. Peptides and small molecules can be susceptible to hydrolysis, oxidation, or other chemical modifications, especially in aqueous solutions and at physiological temperatures. It is recommended to prepare fresh working solutions from a frozen stock for each experiment. If long-term experiments are necessary, consider replenishing the this compound-containing medium at regular intervals (e.g., every 24-48 hours).

Q3: What are the potential chemical instability issues with this compound's structure?

A3: Based on its chemical structure, which includes an N-acyl pyrrolidinone, an acryloyl group, and a trimethoxyphenyl moiety, this compound may be susceptible to:

  • Hydrolysis: The amide bond in the pyrrolidinone ring and the acryloyl group can be susceptible to hydrolysis, especially at acidic or basic pH.

  • Oxidation: The electron-rich trimethoxyphenyl group may be prone to oxidation.

  • Michael Addition: The acryloyl group is an electrophile and could potentially react with nucleophiles present in your experimental system.

Q4: How should I store my this compound, both as a solid and in solution?

A4: As a solid, this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions, preferably in an anhydrous organic solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced or no biological activity - Compound degradation due to improper storage or handling.- Inaccurate concentration due to incomplete dissolution.- Store solid this compound and stock solutions at -20°C or -80°C, protected from light.- Prepare fresh working solutions for each experiment.- Confirm complete dissolution of the compound before use.
Precipitation upon dilution in aqueous buffer - Low aqueous solubility of this compound.- The final concentration exceeds the solubility limit in the aqueous buffer.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains compatible with your assay.- Investigate the use of solubilizing excipients.- Lower the final concentration of this compound.
Inconsistent results between experiments - Variability in solution preparation.- Degradation of stock solution over time.- Standardize the protocol for solution preparation.- Use fresh aliquots of the stock solution for each experiment.- Periodically check the purity of the stock solution via HPLC if possible.
Unexpected peaks in analytical chromatography (e.g., HPLC) - Presence of degradation products or impurities.- Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products.- If possible, use a stability-indicating HPLC method for analysis.

Qualitative Solubility Profile

The following table provides a qualitative prediction of this compound's solubility in common laboratory solvents based on its chemical structure. Experimental verification is highly recommended.

Solvent Predicted Solubility Notes
WaterLowThe molecule has significant hydrophobic character.
Phosphate-Buffered Saline (PBS)LowSimilar to water; salt content is unlikely to significantly improve solubility.
Dimethyl Sulfoxide (DMSO)HighA good initial solvent for preparing high-concentration stock solutions.
EthanolModerate to HighMay be a suitable alternative to DMSO for stock solutions.
MethanolModerate to HighAnother potential solvent for stock solutions.
AcetonitrileModerateCan be used for stock solutions and is compatible with HPLC analysis.
Dimethylformamide (DMF)HighA strong organic solvent, use with caution in biological assays.

Experimental Protocols

Protocol 1: Determining this compound Solubility

Objective: To determine the approximate solubility of this compound in a chosen solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, DMSO, ethanol)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of solid this compound to a known volume of each solvent in separate vials.

  • Tightly cap the vials and vortex them vigorously for 2-4 hours at a controlled temperature (e.g., room temperature).

  • Allow the solutions to equilibrate for at least 24 hours to ensure saturation.

  • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and, if necessary, dilute it with the same solvent to a concentration suitable for analysis.

  • Determine the concentration of this compound in the supernatant using a spectrophotometer (if a chromophore is present and an extinction coefficient is known) or by HPLC with a calibration curve.

  • The determined concentration represents the solubility of this compound in that solvent at the tested temperature.

Protocol 2: Assessing this compound Stability by HPLC

Objective: To evaluate the stability of this compound in a specific solution over time.

Materials:

  • This compound stock solution

  • Experimental buffer or medium

  • HPLC system with a suitable detector (e.g., UV)

  • Reversed-phase C18 HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

  • Incubator or water bath

Procedure:

  • Prepare a solution of this compound in your experimental buffer at the desired concentration.

  • Immediately after preparation (T=0), inject an aliquot of the solution onto the HPLC system to obtain an initial chromatogram.

  • Incubate the remaining solution under your experimental conditions (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution and inject them onto the HPLC system.

  • Analyze the chromatograms to determine the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • A decrease in the peak area of the intact this compound and the appearance of new peaks indicate degradation.

Visualizations

TroubleshootingWorkflow start Instability Issue Encountered (e.g., precipitation, loss of activity) check_solubility Is the compound fully dissolved? start->check_solubility solubility_actions Optimize Dissolution: - Use recommended solvent (e.g., DMSO) - Gentle warming/sonication - Prepare fresh stock solution check_solubility->solubility_actions No check_degradation Is there a loss of activity over time? check_solubility->check_degradation Yes solubility_actions->check_degradation degradation_actions Minimize Degradation: - Prepare fresh working solutions - Aliquot stock to avoid freeze-thaw - Store properly (-20°C or -80°C) - Consider stability-indicating assay check_degradation->degradation_actions Yes end_resolved Issue Resolved check_degradation->end_resolved No degradation_actions->end_resolved end_unresolved Issue Persists: Consult further or perform detailed stability/solubility studies degradation_actions->end_unresolved

Caption: Troubleshooting workflow for this compound instability.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_addition Michael Addition This compound This compound Hydrolysis_Product_1 Pyrrolidinone Ring Opening This compound->Hydrolysis_Product_1 H₂O / H⁺ or OH⁻ Hydrolysis_Product_2 Acryloyl Group Hydrolysis This compound->Hydrolysis_Product_2 H₂O / H⁺ or OH⁻ Oxidation_Product Oxidized Trimethoxyphenyl Ring This compound->Oxidation_Product Oxidizing Agent (e.g., O₂) Addition_Product Nucleophilic Adduct This compound->Addition_Product Nucleophile (e.g., R-SH)

Caption: Potential degradation pathways for this compound.

Technical Support Center: Optimizing Langkamide Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Langkamide and similar cyclic depsipeptides from marine sources.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Q1: Why is the yield of my this compound extract consistently low?

A1: Low yields are a common challenge in the extraction of marine natural products.[1][2] Several factors could be contributing to this issue:

  • Suboptimal Solvent System: The choice of extraction solvent is critical for maximizing yield. This compound and similar depsipeptides have moderate polarity. A common starting point is a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH).[2][3] For bacterial cultures, ethyl acetate is also frequently used.[4] It is advisable to perform small-scale trial extractions with different solvent systems to determine the most effective one for your specific source material.

  • Incomplete Cell Lysis: The thick cell walls of cyanobacteria or the dense tissue of tunicates can hinder solvent penetration. Ensure that the source material is thoroughly homogenized. Freeze-drying the sample before extraction can improve cell disruption and solvent accessibility.

  • Insufficient Extraction Time or Repetitions: A single extraction may not be sufficient to recover all the target compound. Consider increasing the extraction time or performing multiple rounds of extraction with fresh solvent.

  • Degradation of the Target Compound: this compound may be susceptible to degradation under certain conditions. Avoid prolonged exposure to harsh pH or high temperatures during extraction and solvent evaporation.

Q2: My extract contains a high amount of pigments and other contaminants. How can I remove them?

A2: Co-extraction of pigments like chlorophyll and carotenoids is a frequent issue, especially when using organic solvents with algal or cyanobacterial sources. These contaminants can interfere with downstream purification and analysis.

  • Initial Cleanup with Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used for initial sample cleanup. The less polar pigments will be strongly retained on the C18 resin, while the moderately polar this compound can be eluted with an appropriate solvent mixture, such as methanol/water or acetonitrile/water.

  • Solvent Partitioning: A liquid-liquid extraction can be performed to separate compounds based on their polarity. For example, partitioning the crude extract between hexane and a more polar solvent can help remove nonpolar pigments.

  • Size-Exclusion Chromatography: This technique can be used to separate compounds based on their size. Pigments are typically smaller molecules than this compound and can be separated accordingly.

Q3: I am losing my product during the Solid-Phase Extraction (SPE) step. What could be the reason?

A3: Product loss during SPE is a common problem in peptide purification. The following factors could be the cause:

  • Inappropriate Resin Choice: For cyclic depsipeptides like this compound, a C18 (octadecyl) or C8 (octyl) reversed-phase resin is generally a good choice. However, the specific properties of your this compound analogue might require a different type of resin. It is recommended to screen different types of SPE cartridges.

  • Incorrect Solvent Composition for Loading and Elution: For reversed-phase SPE, the sample should be loaded in a highly aqueous solution to ensure that the compound binds to the hydrophobic resin. If the organic solvent concentration in the loading solution is too high, the compound will not be retained and will be lost in the flow-through. Conversely, the elution solvent must have a sufficiently high concentration of organic solvent to desorb the compound from the resin. Stepwise elution with increasing concentrations of organic solvent can help to determine the optimal elution conditions.

  • pH of the Sample: The pH of the sample can affect the charge of the peptide and its interaction with the SPE resin. For depsipeptides, maintaining a neutral or slightly acidic pH is generally recommended. Extreme pH values can lead to degradation of the compound.

Q4: My purified this compound shows multiple peaks on HPLC analysis. What could be the issue?

A4: The presence of multiple peaks could indicate the presence of isomers, degradation products, or closely related analogues that were not separated during the initial purification steps.

  • Isomers: this compound may exist as different conformational isomers that can interconvert in solution, leading to multiple peaks. Adjusting the HPLC mobile phase composition or temperature may help to resolve these isomers.

  • Degradation: If the compound is unstable, it may degrade during storage or analysis, resulting in the appearance of new peaks. Ensure that the purified compound is stored under appropriate conditions (e.g., low temperature, protected from light).

  • Co-eluting Analogues: The source organism may produce several closely related this compound analogues with very similar chromatographic properties. High-resolution HPLC with a long gradient and a high-efficiency column may be required to separate these compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a this compound extraction protocol?

A1: A general workflow for this compound extraction and purification can be structured as follows:

  • Sample Preparation: Freeze-dry and grind the source material (e.g., marine cyanobacteria or tunicate) to a fine powder.

  • Solvent Extraction: Extract the powdered material with a suitable solvent system, such as a 1:1 mixture of CH2Cl2/MeOH or ethyl acetate.

  • Crude Extract Preparation: Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Initial Cleanup (Optional): Perform a preliminary cleanup of the crude extract using solvent partitioning or flash chromatography on a C18 column.

  • Solid-Phase Extraction (SPE): Further purify the extract using a C18 SPE cartridge to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reversed-phase HPLC.

Q2: What are the key parameters to optimize for Solid-Phase Extraction (SPE)?

A2: The following parameters are crucial for optimizing SPE:

  • Resin Type: C18 is the most common choice for peptides.

  • Sample Loading Conditions: The sample should be dissolved in a solvent with a low organic content (e.g., 5-10% acetonitrile in water) to ensure binding to the resin.

  • Wash Solvent: The wash solvent should be strong enough to remove weakly bound impurities without eluting the target compound. A slightly higher organic content than the loading solution is typically used.

  • Elution Solvent: The elution solvent should have a high enough organic content to desorb the this compound from the resin. A stepwise gradient of increasing organic solvent concentration can be used to find the optimal elution conditions.

  • Flow Rate: A slow and steady flow rate during loading, washing, and elution ensures efficient interaction between the sample and the resin.

Q3: How can I quantify the amount of this compound in my extracts?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying this compound. A calibration curve can be generated using a purified standard of known concentration. If a pure standard is not available, quantification can be estimated based on the peak area relative to a known amount of a structurally similar internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantification if an internal standard with a known concentration is added to the sample.

Data Presentation

Table 1: Comparison of Solvent Systems for Didemnin B Extraction from Tistrella mobilis

Solvent SystemYield (mg/L)Reference
Ethyl Acetate7.9

Note: Didemnin B is a structurally similar cyclic depsipeptide and its extraction data can provide a useful reference for optimizing this compound extraction.

Table 2: Key Parameters for Solid-Phase Extraction (SPE) of Peptides

ParameterRecommendationRationale
Resin Type C18 (Octadecyl)Good retention for moderately polar peptides.
Sample Loading Low organic solvent (e.g., 5-10% ACN in water with 0.1% TFA)Promotes binding to the hydrophobic resin.
Wash Step Slightly higher organic content than loading solutionRemoves less hydrophobic impurities.
Elution High organic solvent (e.g., 60-90% ACN in water with 0.1% TFA)Desorbs the peptide of interest.
pH Slightly acidic (e.g., with 0.1% TFA)Improves peak shape in subsequent HPLC and can enhance binding.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Crude this compound Extract

  • Materials:

    • C18 SPE cartridge (e.g., 500 mg)

    • Crude this compound extract

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

    • Methanol

    • Vacuum manifold

  • Procedure:

    • Cartridge Conditioning:

      • Pass 5 mL of methanol through the C18 cartridge.

      • Pass 5 mL of Solvent B through the cartridge.

      • Equilibrate the cartridge by passing 10 mL of Solvent A. Do not let the cartridge run dry.

    • Sample Loading:

      • Dissolve the crude extract in a minimal amount of a solution with low organic content (e.g., 10% ACN in Solvent A).

      • Load the sample onto the equilibrated C18 cartridge at a slow flow rate (approx. 1 mL/min).

      • Collect the flow-through to check for any unbound product.

    • Washing:

      • Wash the cartridge with 10 mL of Solvent A to remove salts and very polar impurities.

      • Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 20% ACN in Solvent A) to remove less hydrophobic impurities. Collect the wash fractions separately.

    • Elution:

      • Elute the this compound from the cartridge with 5 mL of a stronger organic solvent mixture (e.g., 80% ACN in Solvent A).

      • Collect the eluate in a clean collection tube.

    • Analysis:

      • Analyze the collected fractions (flow-through, washes, and eluate) by HPLC to determine the recovery and purity of this compound.

    • Solvent Evaporation:

      • Evaporate the solvent from the eluate containing the purified this compound using a rotary evaporator or a stream of nitrogen.

Mandatory Visualization

Extraction_Workflow Source Source Material (e.g., Marine Cyanobacteria) Homogenization Homogenization (Freeze-drying & Grinding) Source->Homogenization Extraction Solvent Extraction (e.g., 1:1 CH2Cl2/MeOH) Homogenization->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Crude_Extract Crude Extract Evaporation1->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Extract->SPE Evaporation2 Solvent Evaporation SPE->Evaporation2 Purified_Fraction Partially Purified Fraction Evaporation2->Purified_Fraction HPLC Reversed-Phase HPLC Purified_Fraction->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.

SPE_Troubleshooting Start Low Recovery from SPE Check_FT Analyze Flow-Through & Wash Fractions Start->Check_FT Product_in_FT Product in Flow-Through? Check_FT->Product_in_FT Increase_Binding Decrease Organic in Loading Solution Product_in_FT->Increase_Binding Yes Product_in_Wash Product in Wash? Product_in_FT->Product_in_Wash No Success Optimized Recovery Increase_Binding->Success Decrease_Wash Decrease Organic in Wash Solution Product_in_Wash->Decrease_Wash Yes No_Elution No Product Eluted? Product_in_Wash->No_Elution No Decrease_Wash->Success Increase_Elution Increase Organic in Elution Solution No_Elution->Increase_Elution Yes Check_Resin Consider Different SPE Resin No_Elution->Check_Resin No Increase_Elution->Success Check_Resin->Success

Caption: Troubleshooting logic for low recovery during Solid-Phase Extraction (SPE).

References

Technical Support Center: Langkamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Langkamide purification. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound, a cyclic depsipeptide.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for purifying crude this compound after synthesis?

A1: The standard and most effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the target peptide from impurities based on hydrophobicity. A C18-modified silica column is typically used as the stationary phase, with a mobile phase gradient of increasing acetonitrile in water, usually containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][2]

Q2: What are the common types of impurities I can expect in my crude this compound sample?

A2: Following solid-phase peptide synthesis (SPPS) and cleavage, your crude product will likely contain a variety of impurities. These can include deletion peptides (missing one or more amino acids), truncated peptides, peptides with incomplete deprotection of side chains, and by-products from the cleavage of protecting groups.[1]

Q3: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?

A3: TFA is the most commonly used ion-pairing agent in peptide purification.[2] It serves two main purposes: it acidifies the mobile phase to ensure that the carboxyl groups on the peptide are protonated, and it forms an ion pair with the positively charged sites on the peptide. This process masks the polar groups, increases the peptide's hydrophobicity, and leads to sharper, more symmetrical peaks by minimizing unwanted interactions with the silica matrix of the column.

Q4: At what wavelength should I monitor the purification?

A4: The peptide backbone has a strong absorbance at UV wavelengths between 210-220 nm, making this range ideal for general detection of this compound and its peptide-based impurities. If this compound contains aromatic residues like Tryptophan, Tyrosine, or Phenylalanine, you can also monitor at 280 nm.

Q5: My this compound peptide is not retaining on the C18 column and is eluting in the void volume. What could be the cause?

A5: This issue, known as breakthrough, can occur for a few reasons. First, the sample dissolution solvent may be too strong (i.e., contains too much organic solvent), preventing the peptide from binding to the stationary phase. Second, the peptide itself might be very polar (hydrophilic) and have insufficient interaction with the C18 column. Lastly, the initial mobile phase conditions may have too high a concentration of organic modifier.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the RP-HPLC purification of this compound.

Problem 1: Poor Peak Resolution or Co-eluting Impurities

Poor resolution between the main this compound peak and impurities is a common challenge.

Potential Cause Recommended Solution Citation
Inappropriate Gradient Slope A steep gradient can cause peaks to elute too closely together. Flatten the gradient around the elution time of your target peptide (e.g., reduce the rate of acetonitrile increase from 1%/min to 0.5%/min).
Incorrect Mobile Phase The choice of organic modifier affects selectivity. If using acetonitrile, try switching to methanol or an acetonitrile/methanol mixture. This can alter the elution order of the peptide and impurities.
Suboptimal Temperature Increasing the column temperature can improve peak resolution and efficiency for some peptides. Try increasing the temperature in 5°C increments (e.g., from 30°C to 40°C).
Inefficient Column The column may be old or contaminated. Perform a column cleaning procedure as recommended by the manufacturer. If resolution does not improve, consider replacing the column or using one with a smaller particle size for higher efficiency.
Problem 2: Peak Tailing or Fronting

Asymmetrical peaks can compromise purity assessment and fraction collection.

Potential Cause Recommended Solution Citation
Column Overload Injecting too much sample can lead to broad, tailing peaks. Reduce the sample load by 50% and re-run the purification.
Secondary Interactions Residual, un-capped silanol groups on the silica matrix can interact with basic residues on the peptide, causing tailing. Lowering the mobile phase pH (e.g., with 0.1% TFA) helps suppress this effect.
Sample Dissolved in Strong Solvent Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) or a weaker solvent.
Metal Impurities in Silica Metal ion impurities in the column packing can chelate with the peptide, causing tailing. Use high-purity silica columns and ensure HPLC-grade solvents are used.
Problem 3: Drifting Retention Times

Inconsistent retention times across multiple runs make it difficult to identify and collect the correct peak.

Potential Cause Recommended Solution Citation
Inadequate Column Equilibration The column may not be fully equilibrated with the starting mobile phase between runs. Ensure you are equilibrating with at least 10-15 column volumes of the initial mobile phase before each injection.
Mobile Phase Composition Error Small errors in mobile phase preparation can lead to significant shifts in retention. Prepare mobile phases gravimetrically instead of volumetrically for higher accuracy. Ensure proper degassing to prevent bubble formation.
Fluctuating Column Temperature Variations in ambient temperature can affect retention. Use a column oven to maintain a stable temperature throughout all runs.
Column Aging Over time, the stationary phase can degrade, leading to changes in retention. If other solutions fail, the column may need to be replaced.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is for determining the purity of a crude or purified this compound sample.

  • Sample Preparation : Dissolve the lyophilized this compound peptide in 0.1% TFA in water/acetonitrile (95:5 v/v) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation & Column :

    • HPLC System: Standard analytical HPLC with UV detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase :

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions :

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient:

      Time (min) % Solvent B
      0 5
      30 65
      32 95
      35 95
      36 5

      | 40 | 5 |

  • Data Analysis : Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Preparative RP-HPLC for this compound Purification

This protocol is for purifying larger quantities of crude this compound.

  • Sample Preparation : Dissolve the crude this compound in a minimal amount of a weak solvent like 0.1% TFA in water. If solubility is an issue, add the minimum required amount of acetonitrile or DMSO. Filter the solution before loading.

  • Instrumentation & Column :

    • HPLC System: Preparative HPLC with fraction collector.

    • Column: C18, 21.2 x 250 mm, 5 µm particle size.

  • Mobile Phase :

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions :

    • Flow Rate: 18 mL/min.

    • Detection: 220 nm.

    • Loading: Inject 50-200 mg of crude peptide (amount depends on crude purity and column capacity).

    • Gradient: Develop a shallow gradient based on the retention time from the analytical run. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient might be 25-55% B over 40 minutes.

  • Fraction Collection & Analysis : Collect fractions (e.g., 5 mL per tube) across the elution profile of the main peak. Analyze the purity of each fraction using the analytical HPLC protocol. Pool the fractions that meet the desired purity level (>95% or >98%).

  • Post-Purification : Lyophilize (freeze-dry) the pooled fractions to remove the mobile phase and obtain the purified this compound as a fluffy white powder.

Visualizations

This compound Purification Workflow

G cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis & Final Product crude Crude this compound (Post-Synthesis) dissolve Dissolve in Weak Solvent crude->dissolve filtrate Filter Sample (0.22 µm) dissolve->filtrate inject Inject onto Preparative HPLC filtrate->inject gradient Run Gradient Elution (Acetonitrile/Water/TFA) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions (>98% Purity) analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified this compound lyophilize->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Poor Peak Resolution

G start Problem: Poor Peak Resolution q1 Is the gradient slope optimized? start->q1 a1 Action: Flatten gradient (e.g., 0.5%/min) q1->a1 No q2 Is the mobile phase modifier optimal? q1->q2 Yes a1->q2 a2 Action: Switch organic modifier (e.g., ACN to MeOH) q2->a2 No q3 Is column temperature controlled and optimal? q2->q3 Yes a2->q3 a3 Action: Use column oven and increase temperature q3->a3 No end Consider column replacement or alternative stationary phase q3->end Yes a3->end

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

Addressing batch-to-batch variability of Langkamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the batch-to-batch variability of Langkamide is not extensively available in public literature. This guide is therefore based on established principles and best practices for quality control and troubleshooting of natural products in a research and development setting. All data, signaling pathways, and specific experimental outcomes presented are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical structure?

This compound is a natural product with the molecular formula C₁₆H₁₇NO₅. Its IUPAC name is 1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-pyrrol-5-one[1].

Chemical Structure of this compound:

(Simplified representation)

Q2: Why is batch-to-batch variability a concern for a natural product like this compound?

Q3: What are the potential sources of batch-to-batch variability for this compound?

The primary sources of variability for a natural product like this compound can include:

  • Source Organism and Environment: If isolated from a natural source, variations in the organism's genetics, growth conditions (e.g., climate, season), and ecosystem can alter the production of secondary metabolites.

  • Synthesis and Purification: If chemically synthesized, differences in starting materials, reagents, reaction conditions, and purification chromatography can lead to different impurity profiles between batches.

  • Storage and Handling: this compound's stability may be sensitive to temperature, light, and air. Improper storage can lead to degradation, forming new impurities over time.

Q4: What initial quality control (QC) checks should I perform on a new batch of this compound?

Upon receiving a new batch of this compound, it is crucial to perform a series of QC checks to verify its identity, purity, and concentration before use in critical experiments. Recommended initial checks include:

  • Appearance and Solubility: Visually inspect the compound for expected color and consistency. Test its solubility in the intended solvent (e.g., DMSO) to ensure it dissolves completely at the desired concentration.

  • Purity Assessment by HPLC: High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound and identifying the presence of any contaminants.

  • Molecular Weight Confirmation by Mass Spectrometry (MS): This technique confirms that the compound has the correct molecular weight.

  • Structural Confirmation by NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, confirming the identity of the compound.

Troubleshooting Guide

Q5: My bioassay results with this compound are inconsistent between different batches. What should I do?

Inconsistent bioassay results are a common issue arising from batch-to-batch variability. Follow this troubleshooting workflow:

  • Verify Compound Integrity:

    • Compare the HPLC profiles of the different batches. Are the purity levels comparable? Are there new or larger impurity peaks in the problematic batch?

    • Confirm the molecular weight of each batch via MS.

    • If significant differences are observed, the batch with lower purity or signs of degradation may be the cause.

  • Review Experimental Protocol:

    • Ensure that the compound was dissolved completely and fresh solutions were prepared for each experiment.

    • Check for pipetting errors by calibrating your pipettes.

    • Include positive and negative controls in every assay to ensure the assay itself is performing as expected.

  • Perform a Dose-Response Curve Comparison:

    • Run a parallel dose-response experiment with the different batches of this compound. A significant shift in the IC50 value would strongly suggest a difference in the potency of the batches.

Q6: I see unexpected peaks in the HPLC chromatogram of a new this compound batch. How should I interpret this?

Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities, degradation products, or residual solvents.

  • Compare to a Reference Standard: If available, compare the chromatogram of the new batch to a well-characterized reference standard.

  • Quantify the Impurities: Determine the area percentage of the unexpected peaks to quantify the level of impurity.

  • Identify the Impurities: If the impurity levels are significant (>1-2%), consider using LC-MS or NMR to identify the structure of the unknown peaks. This can provide clues about the source of the impurity (e.g., a starting material from synthesis or a degradation product).

Data Presentation: Hypothetical Batch Comparison

Table 1: Analytical QC of Three Hypothetical this compound Batches

ParameterBatch ABatch BBatch CSpecification
Appearance White to off-white solidYellowish solidWhite solidWhite to off-white solid
Purity (HPLC, 254 nm) 98.5%92.1%99.2%≥ 98.0%
Molecular Weight (MS) 303.11303.11303.11303.11 ± 0.01
Solubility (in DMSO) Clear solution at 10 mMPrecipitate at 10 mMClear solution at 10 mMClear solution at 10 mM

Table 2: Bioactivity of Three Hypothetical this compound Batches in a Cancer Cell Line (e.g., HeLa)

BatchIC50 (µM)Observations
Batch A 5.2Consistent with historical data
Batch B 15.8Significantly lower potency
Batch C 4.9Potency consistent with Batch A

Based on the hypothetical data above, Batch B would be flagged for failing to meet specifications, likely due to its lower purity and poor solubility, which correlates with its reduced biological activity.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

  • Preparation of Standard Solution: Accurately weigh and dissolve a this compound reference standard in DMSO to prepare a stock solution of 1 mg/mL.

  • Preparation of Sample Solution: Prepare a solution of the this compound batch to be tested in DMSO at the same concentration (1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions.

  • Interpretation: Compare the retention time of the main peak in the sample to the standard. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Mass Spectrometry Confirmation of this compound

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the this compound batch in a solvent compatible with the mass spectrometer's ionization source (e.g., acetonitrile/water).

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution directly or inject it via an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Interpretation: Compare the observed mass-to-charge ratio (m/z) of the primary ion with the theoretical molecular weight of this compound (303.11 Da for the neutral molecule, expect [M+H]⁺ at ~304.12 m/z).

Visualizations

experimental_workflow cluster_0 Phase 1: Initial QC cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Outcome receive Receive New Batch of this compound visual_solubility Visual Inspection & Solubility Test receive->visual_solubility hplc_ms HPLC & MS Analysis visual_solubility->hplc_ms compare Compare Data to Specifications & Ref. Standard hplc_ms->compare decision Does Batch Meet Specs? compare->decision accept Accept Batch for Experiments decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: Experimental workflow for assessing this compound batch variability.

signaling_pathway cluster_pathway Hypothetical Pro-Survival Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival Anti_Apoptotic->Cell_Survival Anti_Apoptotic->Apoptosis This compound This compound This compound->Akt Inhibition

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

troubleshooting_tree start Inconsistent Experimental Results q1 Are Controls Working Correctly? start->q1 fix_assay Troubleshoot Assay Protocol (Reagents, Instrument, etc.) q1->fix_assay No q2 Compare HPLC/MS of Batches q1->q2 Yes a1_yes Yes a1_no No q3 Are Purity & Impurity Profiles Identical? q2->q3 investigate_other Investigate Other Variables: - Compound Solubility - Pipetting/Handling - Cell Line Passage Number q3->investigate_other Yes flag_batch Flag Problematic Batch. Quantify Bioactivity Difference. Contact Supplier. q3->flag_batch No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Langkamide Treatment Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to Langkamide treatment. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

While the precise mechanism of this compound is still under investigation, preliminary data from structurally similar compounds containing a pyrrol-2-one scaffold suggest a potential mode of action involving the activation of the aryl hydrocarbon receptor (AhR) pathway.[1] Activation of AhR can lead to the induction of downstream targets, including cytochrome P450 enzymes, which may play a role in the compound's cytotoxic effects in cancer cells.[1] Additionally, as this compound is a natural product isolated from Piper sarmentosum, it may also exhibit antioxidant and anti-inflammatory properties, which could contribute to its overall biological activity.[2][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Cell lines can develop resistance to natural product-based anticancer agents through several mechanisms. These can include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in the drug target: If this compound's activity is dependent on the AhR pathway, mutations in the AhR or downstream signaling components could lead to reduced drug binding or signal transduction.

  • Activation of pro-survival signaling pathways: Upregulation of pathways such as PI3K/Akt and NF-κB can promote cell survival and override the cytotoxic effects of this compound.

  • Enhanced DNA damage repair: If this compound induces DNA damage, an upregulation of DNA repair mechanisms could contribute to resistance.

  • Evasion of apoptosis: Changes in the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells more resistant to programmed cell death.

Q3: How can I confirm if my cell line has developed resistance to this compound?

The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cell line compared to the parental, sensitive cell line. This is determined using cell viability assays such as MTT or CCK-8.

Q4: Are there any known synergistic drug combinations with this compound?

Currently, there is no published data on synergistic drug combinations with this compound. However, for natural products that face resistance due to efflux pump overexpression, co-treatment with known inhibitors of these pumps (e.g., verapamil for P-gp) could potentially restore sensitivity. Further research is needed to identify effective combination therapies for this compound.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cell line.
Possible Cause Suggested Solution
Cell line heterogeneity Perform single-cell cloning to establish a homogenous population. Regularly authenticate your cell line.
Inconsistent cell seeding density Ensure accurate cell counting and consistent seeding density across all wells and experiments.
Variability in drug preparation Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution in the appropriate solvent (e.g., DMSO) and consistent final solvent concentration across all treatments.
Mycoplasma contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Incubation time variability Adhere to a strict and consistent incubation time for all experiments.
Problem 2: My cell line is rapidly developing resistance to this compound.
Possible Cause Suggested Solution
High initial drug concentration Start with a lower, sub-lethal concentration of this compound and gradually increase the dose over a longer period to induce resistance more slowly and controllably.
Continuous drug exposure Consider a pulsed exposure method, where cells are treated with this compound for a defined period, followed by a recovery phase in drug-free medium. This can sometimes select for different resistance mechanisms.
Lack of clonal selection After an initial period of drug treatment, perform clonal selection to isolate and expand individual resistant colonies for more detailed characterization.

Quantitative Data Summary

The following table provides a hypothetical example of IC50 values for a sensitive parental cell line and a derived this compound-resistant cell line.

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Cell LineThis compound5.21
This compound-Resistant SublineThis compound85.716.5

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of this compound.

  • Determine the initial IC50: Perform a dose-response experiment with the parental cell line to determine the initial IC50 of this compound.

  • Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

  • Monitor and Subculture: Monitor the cells for signs of recovery and growth. When the cells reach 70-80% confluency, subculture them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium with each passage. A typical increase is 1.5 to 2-fold.

  • Cryopreservation: At each stage of dose escalation, cryopreserve a batch of cells for future reference.

  • Establishment of Resistance: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50.

  • Confirmation of Resistance: Perform a cell viability assay to determine the IC50 of the resistant cell line and compare it to the parental cell line to calculate the fold resistance.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the steps for determining the cytotoxic effect of this compound on a cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Langkamide_Putative_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_Complex AhR-Langkamide Complex This compound->AhR_Complex Binds AhR AhR AhR->AhR_Complex HSP90 HSP90 HSP90->AhR ARNT ARNT AhR_ARNT_Complex AhR-ARNT Complex ARNT->AhR_ARNT_Complex AhR_Complex->AhR_ARNT_Complex Translocates to Nucleus and dimerizes with ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT_Complex->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1->CYP1A1_mRNA CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein Translation Cytotoxicity Cytotoxicity CYP1A1_Protein->Cytotoxicity Metabolic Activation -> Cytotoxicity

Caption: Putative mechanism of action for this compound via the Aryl Hydrocarbon Receptor (AhR) pathway.

Resistance_Workflow Start Parental Cell Line (this compound Sensitive) Determine_IC50 Determine Initial IC50 (e.g., MTT Assay) Start->Determine_IC50 Continuous_Exposure Continuous Exposure to Increasing Concentrations of this compound Determine_IC50->Continuous_Exposure Pulsed_Exposure Pulsed Exposure to High Concentration of this compound Determine_IC50->Pulsed_Exposure Selection Selection of Surviving Cells Continuous_Exposure->Selection Pulsed_Exposure->Selection Expansion Expansion of Resistant Population Selection->Expansion Characterization Characterize Resistant Phenotype (IC50, Efflux Pump Expression, etc.) Expansion->Characterization Resistant_Line Established this compound- Resistant Cell Line Characterization->Resistant_Line

Caption: Experimental workflow for generating a this compound-resistant cell line.

Troubleshooting_Logic Problem Reduced Sensitivity to this compound Check_IC50 Confirm IC50 Increase with Parental vs. Resistant Line Problem->Check_IC50 Investigate_Efflux Investigate Efflux Pump (e.g., P-gp) Expression/Activity Check_IC50->Investigate_Efflux Resistance Confirmed Sequence_Target Sequence AhR and Key Downstream Effectors Check_IC50->Sequence_Target Resistance Confirmed Analyze_Pathways Analyze Pro-Survival Pathways (e.g., PI3K/Akt, NF-κB) Check_IC50->Analyze_Pathways Resistance Confirmed Efflux_Positive Efflux Pump Overexpression Investigate_Efflux->Efflux_Positive Target_Mutation Target Mutation Identified Sequence_Target->Target_Mutation Pathway_Activation Pro-Survival Pathway Activation Analyze_Pathways->Pathway_Activation

Caption: Logical troubleshooting flow for investigating this compound resistance.

References

Technical Support Center: Enhancing the Bioavailability of Langkamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Langkamide, a potent HIF-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a small molecule, natural product identified as (Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one.[1] It has been identified as a novel and potent inhibitor of Hypoxia-Inducible Factor-2 (HIF-2).[2] Its physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₆H₁₇NO₅PubChem[1]
Molecular Weight303.31 g/mol PubChem[1]
Calculated LogP1.6PubChem[1]
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors5PubChem

Q2: I am observing low efficacy of this compound in my in vivo cancer models despite its high in vitro potency. What could be the reason?

Low in vivo efficacy, despite high in vitro potency, often points towards poor bioavailability. This can be due to several factors, including low aqueous solubility, poor membrane permeability, and rapid metabolism. For this compound, with a calculated LogP of 1.6, solubility might be a contributing factor. It is crucial to assess its pharmacokinetic properties to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Q3: How can I improve the solubility of this compound for my experiments?

Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. The choice of strategy will depend on the specific experimental requirements (e.g., in vitro vs. in vivo, route of administration).

Formulation StrategyDescriptionKey Considerations
Co-solvents Using a mixture of solvents to increase solubility. Common co-solvents include DMSO, PEG400, and ethanol.Ensure the chosen co-solvents are compatible with your experimental system and non-toxic at the concentrations used.
Surfactants Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility. Examples include Tween 80 and Cremophor EL.Surfactants can have biological effects of their own, so appropriate vehicle controls are essential.
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.The stoichiometry of the complex and the binding constant should be determined for optimal formulation.
Lipid-Based Formulations Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.The complexity of the formulation requires careful optimization and characterization.
Nanosuspensions Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.Requires specialized equipment for preparation and characterization.

Q4: What is the mechanism of action of this compound?

This compound is an inhibitor of HIF-2α. Under hypoxic conditions, HIF-2α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, activating their transcription. These genes are involved in critical processes for tumor progression, including angiogenesis, cell proliferation, and metabolism. By inhibiting HIF-2α, this compound can suppress these tumor-promoting pathways.

HIF2_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF2a_normoxia HIF-2α VHL VHL HIF2a_normoxia->VHL Hydroxylation (PHDs, FIH1) Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF2a_normoxia Degradation HIF2a_hypoxia HIF-2α HIF_complex HIF-2α/HIF-1β Complex HIF2a_hypoxia->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE HRE HIF_complex->HRE Binding Target_Genes Target Genes (e.g., VEGF, Cyclin D1) HRE->Target_Genes Transcription Activation Cell_Responses Tumor Progression (Angiogenesis, Proliferation) Target_Genes->Cell_Responses This compound This compound This compound->HIF2a_hypoxia Inhibition

Figure 1. Simplified HIF-2α signaling pathway and the inhibitory action of this compound.

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro cell-based assays.
Possible Cause Troubleshooting Steps
This compound precipitation in culture medium. 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Decrease the final concentration of the organic solvent (e.g., DMSO) to less than 0.1% in the final culture medium. 3. Prepare a fresh stock solution of this compound and determine its solubility in the culture medium.
Cell line-specific differences in response. 1. Confirm the expression of HIF-2α in your cell line. Not all cell lines express HIF-2α or are dependent on it for survival and proliferation. 2. Test the effect of this compound in a panel of cell lines with known HIF-2α expression levels.
Assay interference. 1. Run appropriate vehicle controls to rule out any non-specific effects of the solvent. 2. If using a colorimetric or fluorometric assay, check for any intrinsic absorbance or fluorescence of this compound at the wavelengths used.
Problem 2: Low oral bioavailability observed in pharmacokinetic studies.

Illustrative Pharmacokinetic Data for this compound in Rats (Oral Gavage, 10 mg/kg)

ParameterFormulation A (Suspension in 0.5% CMC)Formulation B (20% PEG400, 5% Tween 80 in water)
Cmax (ng/mL)50 ± 15250 ± 50
Tmax (h)2.0 ± 0.51.0 ± 0.3
AUC₀₋₂₄ (ng·h/mL)200 ± 601200 ± 300
Bioavailability (%)530
Possible Cause Troubleshooting Steps
Poor aqueous solubility limiting dissolution. 1. Based on the illustrative data, moving from a simple suspension to a solution/micellar formulation significantly improves absorption. 2. Experiment with different formulation strategies as outlined in the FAQs (e.g., SEDDS, nanosuspensions) to further enhance solubility and dissolution.
Low membrane permeability. 1. Conduct a Caco-2 permeability assay to assess the intrinsic permeability of this compound. A low apparent permeability coefficient (Papp) would suggest that permeability is a limiting factor. 2. If permeability is low, consider formulation approaches that can enhance membrane transport, such as the use of permeation enhancers (use with caution and appropriate controls).
High first-pass metabolism. 1. Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability. 2. If this compound is rapidly metabolized, co-administration with a metabolic inhibitor (in preclinical studies) could help elucidate the extent of first-pass metabolism. However, this is not a viable long-term strategy for drug development.
Efflux transporter activity. 1. In the Caco-2 assay, assess bidirectional transport (apical to basolateral and basolateral to apical). A higher basolateral to apical Papp value suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general method for assessing the intestinal permeability of this compound.

Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form a differentiated monolayer Seed->Culture TEER Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Culture->TEER Prepare_Donor Prepare this compound solution in transport buffer TEER->Prepare_Donor Add_Donor Add this compound solution to the apical (A) or basolateral (B) side Prepare_Donor->Add_Donor Incubate Incubate at 37°C with gentle shaking Add_Donor->Incubate Sample Collect samples from the receiver compartment at different time points Incubate->Sample Quantify Quantify this compound concentration using LC-MS/MS Sample->Quantify Calculate Calculate the apparent permeability coefficient (Papp) Quantify->Calculate

Figure 2. General workflow for a Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Studies:

    • The culture medium is replaced with transport buffer.

    • This compound is added to the donor compartment (apical for absorption studies, basolateral for efflux studies).

    • Samples are collected from the receiver compartment at specified time intervals (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals should be cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Drug Administration:

    • Intravenous (IV) Group: this compound is administered as a bolus injection through the tail vein to determine its clearance and volume of distribution. This group is essential for calculating absolute bioavailability.

    • Oral (PO) Group: this compound is administered by oral gavage. Different formulations should be tested in separate groups.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of this compound in plasma samples is quantified by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) are calculated using non-compartmental analysis software.

References

Technical Support Center: Enhancing the Bioactivity of Langkamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and modifying the Langkamide structure to improve its biological activity. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a naturally occurring small molecule with the chemical structure (Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one. It has been isolated from Piper sarmentosum, a plant used in traditional medicine for various ailments, including inflammatory conditions and cancer. While specific quantitative bioactivity data for this compound is not extensively published, related compounds containing the trimethoxyphenyl moiety, such as combretastatin, are known potent inhibitors of tubulin polymerization, exhibiting significant anticancer activity. Therefore, it is hypothesized that this compound may also possess anticancer and anti-inflammatory properties.

Q2: What is the rationale for modifying the this compound structure?

The primary goal of modifying the this compound structure is to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on analogous compounds suggest that modifications to the trimethoxyphenyl ring, the acryloyl linker, and the pyrrolone ring can significantly impact biological activity. By systematically altering these regions, researchers can aim to:

  • Increase binding affinity to the target protein (e.g., tubulin).

  • Improve cell permeability and bioavailability.

  • Reduce off-target effects and cytotoxicity to non-cancerous cells.

  • Enhance metabolic stability.

Q3: What are the key regions of the this compound structure to target for modification?

Based on SAR studies of similar bioactive molecules, the following regions of the this compound structure are prime candidates for modification:

  • The Trimethoxyphenyl Ring: The methoxy groups are crucial for activity in many tubulin inhibitors. Modifications could include altering the number and position of methoxy groups, or replacing them with other electron-donating or halogen groups to probe the electronic and steric requirements for optimal target interaction.

  • The Acryloyl Linker: This α,β-unsaturated carbonyl system acts as a Michael acceptor, which can be important for covalent binding to target proteins. Modifications could involve altering the stereochemistry of the double bond (from Z to E), or introducing substituents on the double bond to modulate its reactivity.

  • The Pyrrolone Ring: This lactam ring can be modified to explore its role in target binding and overall molecular conformation. Potential modifications include substitution at the C3 and C4 positions, or replacement with other heterocyclic scaffolds.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and a series of its rationally designed analogs, illustrating a potential structure-activity relationship. This data is for illustrative purposes to guide experimental design.

Compound IDModificationTargetIC50 (nM)
This compound Parent CompoundTubulin Polymerization150
LANG-002 3,4-dimethoxyphenylTubulin Polymerization350
LANG-003 4-fluorophenylTubulin Polymerization200
LANG-004 E-isomer of acryloyl linkerTubulin Polymerization500
LANG-005 N-methyl pyrroloneTubulin Polymerization120
LANG-006 Pyrrolidinone (saturated ring)Tubulin Polymerization>1000

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of this compound analogs via the acylation of a pyrrolone intermediate.

Materials:

  • 2-pyrrolidinone

  • Substituted cinnamic acid

  • Oxalyl chloride or thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Synthesis of the Acyl Chloride:

    • To a solution of the desired substituted cinnamic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Acylation of 2-Pyrrolidinone:

    • Dissolve 2-pyrrolidinone (1.1 eq) in anhydrous DCM and cool to 0 °C.

    • Add TEA (1.5 eq) to the solution.

    • Slowly add a solution of the crude acyl chloride in anhydrous DCM.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound analog.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol outlines a method to assess the inhibitory effect of this compound analogs on tubulin polymerization.

Materials:

  • Tubulin (>99% pure)

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound analogs dissolved in DMSO

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a solution of tubulin in polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • Dispense the tubulin/GTP solution into pre-warmed (37 °C) 96-well plates.

  • Add the this compound analogs at various concentrations to the wells. Include wells with DMSO (vehicle control), paclitaxel, and colchicine.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37 °C.

  • Calculate the rate of polymerization for each concentration of the test compound and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Analogs cluster_testing Biological Testing cinnamic_acid Substituted Cinnamic Acid acyl_chloride Acyl Chloride Formation cinnamic_acid->acyl_chloride acylation Acylation acyl_chloride->acylation pyrrolone 2-Pyrrolidinone pyrrolone->acylation purification Purification acylation->purification analog This compound Analog purification->analog tubulin_assay Tubulin Polymerization Assay analog->tubulin_assay cell_assay Cell Viability Assay analog->cell_assay data_analysis Data Analysis (IC50) tubulin_assay->data_analysis cell_assay->data_analysis sar SAR Analysis data_analysis->sar

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

signaling_pathway cluster_cell Cancer Cell tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis This compound This compound Analog This compound->tubulin Inhibition of Polymerization

Caption: Hypothesized mechanism of action for this compound analogs targeting tubulin dynamics.

Troubleshooting Guides

Problem 1: Low yield during the synthesis of this compound analogs.

  • Possible Cause 1: Incomplete formation of the acyl chloride.

    • Troubleshooting Tip: Ensure that the starting cinnamic acid is dry. Use freshly distilled thionyl chloride or a new bottle of oxalyl chloride. Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C) for the acyl chloride formation step.

  • Possible Cause 2: Poor reactivity of the 2-pyrrolidinone.

    • Troubleshooting Tip: Ensure the 2-pyrrolidinone is of high purity and dry. Consider using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in place of triethylamine.

  • Possible Cause 3: Side reactions of the Michael acceptor.

    • Troubleshooting Tip: The acryloyl moiety is a Michael acceptor and can react with nucleophiles. Ensure that all reagents and solvents are anhydrous to prevent hydrolysis of the acyl chloride. Running the reaction at a lower temperature may minimize side reactions.

Problem 2: Inconsistent results in the tubulin polymerization assay.

  • Possible Cause 1: Inactive tubulin.

    • Troubleshooting Tip: Tubulin is sensitive to temperature and freeze-thaw cycles. Aliquot the tubulin upon receipt and store at -80 °C. Thaw on ice immediately before use and do not refreeze.

  • Possible Cause 2: Compound precipitation.

    • Troubleshooting Tip: High concentrations of hydrophobic compounds can precipitate in aqueous buffer. Visually inspect the wells for any signs of precipitation. If precipitation is observed, the results at that concentration are not reliable. Consider using a lower concentration range or a different co-solvent if compatible with the assay.

  • Possible Cause 3: Interference from the compound.

    • Troubleshooting Tip: Some compounds can absorb light at 340 nm, interfering with the assay readout. Run a control with the compound in the polymerization buffer without tubulin to check for any intrinsic absorbance.

Problem 3: High cytotoxicity in non-cancerous cell lines.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Tip: The compound may be hitting other cellular targets besides tubulin. Consider performing target deconvolution studies or testing the analogs against a panel of kinases or other common off-targets.

  • Possible Cause 2: General membrane disruption.

    • Troubleshooting Tip: Highly lipophilic compounds can sometimes disrupt cell membranes non-specifically. Correlate the cytotoxicity data with the lipophilicity (logP) of the analogs. If a strong correlation is observed, consider designing analogs with reduced lipophilicity.

  • Possible Cause 3: High reactivity of the Michael acceptor.

    • Troubleshooting Tip: The Michael acceptor can react non-specifically with cellular nucleophiles. Consider synthesizing analogs with a less reactive Michael acceptor, for example, by adding electron-donating groups to the acryloyl system.

Validation & Comparative

Validating the Therapeutic Target of Langkamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the therapeutic potential of natural products, a definitive therapeutic target for Langkamide, a compound isolated from Piper sarmentosum, has not yet been validated in publicly available scientific literature. This guide provides an overview of the current knowledge surrounding this compound and related compounds, highlighting the existing research gaps and potential avenues for future investigation.

Introduction to this compound

This compound, with the chemical name (Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one, is a natural product found in the plant Piper sarmentosum. This plant has a history of use in traditional medicine, and its extracts have been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4][5] While numerous compounds have been isolated from Piper sarmentosum and studied for their pharmacological properties, specific research into the mechanism of action and therapeutic target of this compound is currently lacking.

Inferred and Potential Therapeutic Avenues

While direct evidence is unavailable for this compound, the biological activities of structurally similar compounds and other constituents of Piper sarmentosum may offer clues to its potential therapeutic targets.

Anticancer Activity:

Several studies have investigated the anticancer properties of compounds containing a trimethoxyphenyl moiety, a key structural feature of this compound. A notable mechanism of action for such compounds is the inhibition of tubulin polymerization. Tubulin is a critical component of microtubules, which play a vital role in cell division. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.

  • Potential Target: β-tubulin

  • Mechanism: Inhibition of tubulin polymerization, leading to disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis.

Anti-inflammatory Activity:

Extracts from Piper sarmentosum have demonstrated anti-inflammatory properties. The mechanisms underlying these effects are likely multifactorial and could involve the modulation of various inflammatory pathways. For instance, some plant-derived compounds exert their anti-inflammatory effects by inhibiting key signaling molecules like nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), or by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

  • Potential Targets: NF-κB, MAPKs, pro-inflammatory cytokine pathways.

  • Mechanism: Downregulation of inflammatory signaling cascades, leading to a reduction in the expression of inflammatory mediators.

Comparative Analysis of Potential Therapeutic Targets

Due to the absence of a validated target for this compound, a direct comparison with alternative therapies is not feasible. However, a comparative overview of agents targeting the potential pathways identified above is presented.

Therapeutic TargetEstablished Alternative DrugsMechanism of Action of Alternatives
β-Tubulin Paclitaxel, Vinca Alkaloids (e.g., Vincristine)Paclitaxel: Stabilizes microtubules, preventing their disassembly and leading to mitotic arrest. Vinca Alkaloids: Inhibit tubulin polymerization, preventing microtubule formation.
NF-κB Pathway Corticosteroids, BortezomibCorticosteroids: Inhibit NF-κB signaling through multiple mechanisms, including the induction of IκBα. Bortezomib: A proteasome inhibitor that prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
MAPK Pathways MEK inhibitors (e.g., Trametinib), p38 MAPK inhibitors (e.g., Doramapimod)MEK inhibitors: Block the phosphorylation and activation of ERK1/2. p38 MAPK inhibitors: Inhibit the activity of p38 MAPK, a key regulator of inflammatory cytokine production.

Experimental Protocols for Target Validation

Validating a therapeutic target is a critical step in drug development. The following are general experimental protocols that would be necessary to identify and validate the therapeutic target of this compound.

1. Target Identification:

  • Affinity Chromatography: this compound would be immobilized on a solid support and used as bait to capture its binding partners from cell lysates. The captured proteins would then be identified by mass spectrometry.

  • Computational Docking: In silico modeling could be used to predict the binding of this compound to the crystal structures of known therapeutic targets, such as tubulin or key inflammatory proteins.

2. Target Engagement Assays:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target in a cellular context by measuring changes in the thermal stability of the target protein.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinity and kinetics of this compound to a purified target protein in real-time.

3. Functional Assays to Validate Mechanism of Action:

  • Tubulin Polymerization Assay: To investigate if this compound affects microtubule dynamics, purified tubulin would be incubated with this compound, and the extent of polymerization would be measured spectrophotometrically.

  • Immunofluorescence Microscopy: Cells treated with this compound would be stained with antibodies against tubulin to visualize the effects on the microtubule network and mitotic spindle formation.

  • Reporter Gene Assays: To determine if this compound modulates inflammatory pathways, cells containing reporter constructs for NF-κB or other transcription factors would be treated with this compound, and the reporter activity would be measured.

  • Western Blotting: The phosphorylation status and expression levels of key proteins in the MAPK and NF-κB signaling pathways would be assessed in cells treated with this compound.

Visualizing Potential Pathways and Workflows

As the specific signaling pathway for this compound is unknown, a generalized workflow for target validation is presented below.

G cluster_0 Target Identification cluster_1 Target Engagement cluster_2 Functional Validation Affinity Chromatography Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Putative Target Putative Target Mass Spectrometry->Putative Target Computational Docking Computational Docking Computational Docking->Putative Target CETSA CETSA Target Validated Target Validated CETSA->Target Validated SPR SPR SPR->Target Validated Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Mechanism of Action Tubulin Polymerization Assay->Mechanism of Action Immunofluorescence Immunofluorescence Immunofluorescence->Mechanism of Action Reporter Assays Reporter Assays Reporter Assays->Mechanism of Action Western Blotting Western Blotting Western Blotting->Mechanism of Action This compound This compound This compound->Affinity Chromatography This compound->Computational Docking Putative Target->CETSA Putative Target->SPR Target Validated->Tubulin Polymerization Assay Target Validated->Immunofluorescence Target Validated->Reporter Assays Target Validated->Western Blotting

Caption: A generalized workflow for the identification and validation of the therapeutic target of this compound.

Conclusion

While this compound, a natural product from Piper sarmentosum, holds potential as a therapeutic agent, its specific molecular target and mechanism of action remain to be elucidated. Based on its chemical structure and the known activities of related compounds, potential targets include β-tubulin and key regulators of inflammatory pathways. Rigorous experimental validation is required to confirm these hypotheses and to pave the way for the development of this compound as a novel therapeutic. The lack of a validated target currently prevents a direct comparison with existing therapies. Future research should focus on the systematic target identification and validation approaches outlined in this guide to unlock the full therapeutic potential of this compound.

References

Comparative Analysis of Langkamide and Known NF-κB Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the cytotoxic natural product, Langkamide, and a selection of well-characterized inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of cellular processes including inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders, making it a prime target for therapeutic intervention.

While this compound has demonstrated potent cytotoxic effects across various cancer cell lines, its specific mechanism of action and direct impact on the NF-κB pathway are not yet fully elucidated. This guide compares the available cytotoxic data for this compound with the pathway-specific inhibitory data for known NF-κB inhibitors to provide a preliminary benchmark for researchers. The comparison highlights differences in potency and provides the necessary experimental context to evaluate these compounds.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and selected known inhibitors of the NF-κB pathway. It is critical to note that the IC50 values for this compound reflect its general cytotoxicity against cancer cell lines, while the values for the other compounds represent their specific inhibitory activity on the NF-κB pathway, often measured through reporter assays.

CompoundTypeTarget/AssayIC50 ValueCell Line
This compound A Natural Product (Cyclic Depsipeptide)Cytotoxicity (MTT Assay)6.4 nMP388 (Murine Leukemia)[1]
Cytotoxicity (MTT Assay)1.6 nMA549 (Lung Carcinoma)[1]
Cytotoxicity (MTT Assay)3.2 nMPC3 (Prostate Cancer)[1]
Cytotoxicity (MTT Assay)5.2 nMHCT8 (Colon Cancer)[1]
This compound B Natural Product (Cyclic Depsipeptide)Cytotoxicity (MTT Assay)20.5 nMP388 (Murine Leukemia)[1]
BAY 11-7082 Known NF-κB InhibitorIκB-α Phosphorylation Inhibition10 µM (approx.)Various
QNZ (EVP4593) Known NF-κB InhibitorNF-κB Activation11 nMJurkat T cells
JSH-23 Known NF-κB InhibitorNF-κB Transcriptional Activity7.1 µMRAW 264.7 (Macrophages)
TPCA-1 Known NF-κB InhibitorIKK-2 Inhibition17.9 nMCell-free assay
Bortezomib Known NF-κB Inhibitor (Proteasome Inhibitor)20S Proteasome0.6 nMCell-free assay
Ginsenoside Rd Natural ProductNF-κB Transcriptional Activity12.05 µMHepG2 (Liver Cancer)

Visualizing the Molecular Landscape

Diagrams are essential tools for conceptualizing complex biological processes and experimental designs. The following visualizations, created using Graphviz, adhere to a high-contrast, clear-labeling format for optimal readability.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor (e.g., TNFR) stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (P) IkB_phospho P-IκBα NFkB NF-κB (p50/p65) IkB->NFkB sequesters dissociation_point IkB->dissociation_point NFkB->dissociation_point NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation Proteasome Proteasome dissociation_label Dissociation & Ubiquitination IkB_phospho->Proteasome degradation DNA κB DNA sites NFkB_nuc->DNA binds Gene Target Gene Transcription DNA->Gene

Caption: The canonical NF-κB signaling pathway.

G cluster_assays Endpoint Assays start Seed Cells in 96-well Plate treat Treat with Inhibitor (e.g., this compound) & Stimulus (e.g., TNF-α) start->treat incubate Incubate (e.g., 6-24 hours) treat->incubate luciferase Luciferase Assay (NF-κB Activity) incubate->luciferase western Western Blot (IκBα Degradation) incubate->western mtt MTT Assay (Cell Viability) incubate->mtt data Data Analysis (IC50 Calculation) luciferase->data western->data mtt->data end Results data->end

Caption: Workflow for inhibitor performance evaluation.

Experimental Protocols

Detailed and reproducible protocols are fundamental to rigorous scientific comparison. The following sections outline the methodologies for key experiments used to assess NF-κB pathway inhibition and cytotoxicity.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate. On the following day, co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB-responsive promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium. Add the test compounds (e.g., this compound, BAY 11-7082) at various concentrations.

  • Stimulation: Following a pre-incubation period with the compounds, stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours. Include unstimulated and vehicle-only controls.

  • Cell Lysis: Wash the cells with PBS and then add 20-30 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: Use a dual-luciferase assay system. In a luminometer, measure the firefly luminescence, then inject a reagent to quench the firefly signal and activate the Renilla signal, and measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Western Blot for IκBα Degradation

This method assesses whether an inhibitor prevents the degradation of IκBα, a key step in NF-κB activation.

  • Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat the cells with the test compounds for a specified time before stimulating with TNF-α or another agonist for a short period (e.g., 15-30 minutes) to induce IκBα degradation.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Also, probe for a loading control like β-actin or GAPDH.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Compare the levels of IκBα in treated samples to controls to assess the inhibition of degradation.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with a range of concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well. Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

References

Comparative Analysis of Langkamide and Its Co-isolated Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the naturally occurring pyrrolinone alkaloid, Langkamide, and its co-isolated compounds, piplartine and 3,4,5-trimethoxycinnamic acid. All three compounds, isolated from the roots and stems of Piper sarmentosum, have demonstrated inhibitory activity against Hypoxia-Inducible Factor-2 (HIF-2), a key transcription factor implicated in cancer progression and other diseases. This analysis focuses on their relative potencies and discusses the structural features that may contribute to their biological activity, drawing insights from the broader research on related structures.

Data Presentation

The inhibitory activities of this compound, piplartine, and 3,4,5-trimethoxycinnamic acid against HIF-2 transcriptional activity are summarized in the table below. The data highlights the superior potency of piplartine in this assay.

CompoundStructureHIF-2 Inhibitory Activity (EC50)
This compound A trimethoxycinnamoyl-2-pyrrolinone alkaloid14.0 μM
Piplartine An amide alkaloid4.8 μM
3,4,5-Trimethoxycinnamic acid A phenylpropanoid60.6 μM

Experimental Protocols

The following is a general methodology for determining the HIF-2 inhibitory activity of compounds, based on common practices in the field.

HIF-2 Reporter Gene Assay

This assay is a common method to screen for inhibitors of HIF-2 transcriptional activity.

Objective: To measure the ability of a compound to inhibit the transcription of a reporter gene under the control of a hypoxia-responsive element (HRE), which is activated by the HIF-2 transcription factor.

Materials:

  • Human cancer cell line stably expressing a luciferase reporter gene driven by a promoter containing multiple HREs (e.g., HEK293-HRE-Luc).

  • Test compounds (this compound, piplartine, 3,4,5-trimethoxycinnamic acid).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Hypoxia chamber or a chemical inducer of hypoxia (e.g., dimethyloxalylglycine, DMOG).

  • Luciferase assay reagent.

  • Luminometer for measuring luminescence.

Procedure:

  • Cell Seeding: Plate the HRE-luciferase reporter cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).

  • Induction of Hypoxia: Place the plate in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) or add a chemical inducer of hypoxia to the cell culture medium.

  • Incubation: Incubate the cells for a defined period (e.g., 16-24 hours) to allow for HIF-2 activation and reporter gene expression.

  • Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay) to account for any cytotoxic effects of the compounds. Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in luciferase activity.

Mandatory Visualization

Signaling Pathway of HIF-2 Inhibition

The following diagram illustrates the general mechanism of action for compounds that inhibit HIF-2 transcriptional activity. Under hypoxic conditions, HIF-2α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, leading to their transcription. The compounds discussed in this guide are believed to interfere with this process, ultimately inhibiting the expression of HIF-2 target genes.

HIF2_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF-2α_p HIF-2α HIF-2α_n HIF-2α HIF-2α_p->HIF-2α_n Translocation (Hypoxia) HIF-1β HIF-1β HIF-1β_n HIF-1β HIF-1β->HIF-1β_n HIF_Dimer HIF-2α/HIF-1β Dimer HIF-2α_n->HIF_Dimer HIF-1β_n->HIF_Dimer HRE HRE HIF_Dimer->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes Activation Langkamide_Derivatives This compound & Analogs Langkamide_Derivatives->HIF_Dimer Inhibition

Caption: Simplified signaling pathway of HIF-2 and its inhibition by this compound and its analogs.

Experimental Workflow for Evaluating HIF-2 Inhibitors

The following flowchart outlines a typical experimental workflow for the discovery and initial characterization of novel HIF-2 inhibitors.

Experimental_Workflow Start Compound Library (e.g., Natural Products, Synthetic Analogs) Screening Primary Screening: HIF-2 Reporter Gene Assay Start->Screening Hit_Identification Hit Identification (Compounds with significant HIF-2 inhibition) Screening->Hit_Identification Dose_Response Dose-Response Analysis (EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Hit_Identification->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End Further Preclinical Development Lead_Optimization->End

In Vivo Validation of Langkamide's Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for Langkamide (Lagunamide), a potent cytotoxic marine-derived cyclic depsipeptide. Due to the limited availability of public in vivo efficacy data for this compound, this document summarizes its significant in vitro activity and mechanism of action. To offer a frame of reference for its potential therapeutic application, we provide a comparative look at Doxorubicin, a standard-of-care chemotherapeutic agent with a well-established in vivo profile. This guide aims to equip researchers with the available data on this compound and to outline the necessary next steps for its preclinical in vivo validation.

Comparative Analysis of In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The available data on its half-maximal inhibitory concentration (IC50) are summarized below.

CompoundCell LineCancer TypeIC50 (nM)
This compound (Lagunamide A) P388Murine Leukemia6.4[1]
A549Non-small Cell Lung Cancer1.6[1]
PC3Prostate Cancer1.6[1]
HCT8Colon Cancer1.6[1]
SK-OV-3Ovarian Cancer1.6[1]
This compound (Lagunamide C) P388Murine Leukemia2.1
A549Non-small Cell Lung Cancer2.4
PC3Prostate Cancer24.4
HCT8Colon Cancer2.1
SK-OV-3Ovarian Cancer24.2
Doxorubicin A549Non-small Cell Lung Cancer~100-500
MCF-7Breast Cancer~50-200
HCT116Colon Cancer~100-300

Comparative Analysis of In Vivo Efficacy

A critical step in the preclinical development of any potential anticancer agent is the evaluation of its efficacy in in vivo models. While in vivo data for this compound is not yet publicly available, this section provides a template for how such a comparison would be structured, using Doxorubicin as a benchmark. The data presented for Doxorubicin is a representative summary from various preclinical studies.

ParameterThis compound (Lagunamide)Doxorubicin
Animal Model Data not availableNude mice bearing human tumor xenografts (e.g., MCF-7, NCI-H460)
Tumor Model Data not availableSubcutaneous implantation of cancer cells
Dosing Regimen Data not availableIntraperitoneal (i.p.) or intravenous (i.v.) injections, e.g., 4-8 mg/kg once a week
Tumor Growth Inhibition Data not availableSignificant tumor growth inhibition observed at various doses
Survival Benefit Data not availableIncreased survival in treated animals compared to control groups
Toxicity Profile Data not availableDose-dependent toxicity, including weight loss and cardiotoxicity

Mechanism of Action

This compound (Lagunamide)

This compound is believed to exert its potent cytotoxic effects through the induction of mitochondrial-mediated apoptosis. This pathway is initiated by the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. The activity of this compound is also associated with the modulation of Bcl-2 family proteins, with a notable involvement of Mcl-1. Furthermore, as a member of the aurilide family of marine depsipeptides, it is suggested that this compound may target mitochondrial prohibitin 1 (PHB1).

Langkamide_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets Mcl1 Mcl-1 Inhibition This compound->Mcl1 BaxBak Bax/Bak Activation This compound->BaxBak PHB1 PHB1 CytoC Cytochrome c release BaxBak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's proposed signaling pathway leading to apoptosis.

Doxorubicin

Doxorubicin has a multi-faceted mechanism of action. Its primary modes of inducing cell death include intercalation into DNA, which inhibits topoisomerase II and leads to DNA strand breaks, and the generation of reactive oxygen species (ROS) that cause cellular damage. Both pathways can trigger the apoptotic cascade.

Experimental Protocols

This compound In Vitro Cytotoxicity Assay
  • Cell Lines: A panel of human cancer cell lines (e.g., P388, A549, PC3, HCT8, SK-OV-3) were used.

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • Viability Assay: Cell viability was assessed using a colorimetric assay, such as the MTT or SRB assay, to determine the IC50 values.

Doxorubicin In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.

  • Cell Implantation: Human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) were injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors were allowed to reach a palpable size (e.g., 100-200 mm³) before the start of treatment. Tumor volume was measured regularly using calipers.

  • Drug Administration: Doxorubicin was administered via intraperitoneal or intravenous injection at a predetermined dose and schedule (e.g., 5 mg/kg, once weekly).

  • Endpoint Measurement: The primary endpoint was tumor growth inhibition. Secondary endpoints could include survival analysis and assessment of toxicity through body weight measurements and clinical observations.

InVivo_Workflow start Start: Tumor Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Treatment with this compound or Vehicle Control randomize->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Survival, Toxicity endpoint->analysis end Conclusion analysis->end

Caption: A typical experimental workflow for in vivo efficacy studies.

Conclusion and Future Directions

This compound (Lagunamide) is a marine-derived depsipeptide with highly potent in vitro cytotoxic activity against a variety of cancer cell lines. Its mechanism of action, involving the induction of mitochondrial-mediated apoptosis, makes it a compelling candidate for further preclinical development. However, the lack of publicly available in vivo efficacy data represents a significant gap in its preclinical validation.

To advance this compound towards clinical consideration, robust in vivo studies are essential. These studies should aim to:

  • Determine the maximum tolerated dose (MTD) and the pharmacokinetic profile of this compound.

  • Evaluate its anti-tumor efficacy in various xenograft and patient-derived xenograft (PDX) models.

  • Investigate its potential for combination therapy with existing anticancer agents.

The data presented in this guide underscore the promise of this compound as a potential therapeutic agent and provide a framework for the critical next steps in its preclinical evaluation.

References

Reproducibility in the Synthesis of Marine Cyclopeptides: A Comparative Guide to Galaxamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of complex marine natural products presents a significant challenge in medicinal chemistry and drug development. Reproducibility, in particular, is a critical factor for ensuring a reliable supply of these compounds for further research and clinical applications. This guide provides a comparative analysis of the published synthetic methods for galaxamide, a cytotoxic cyclic pentapeptide isolated from the marine algae Galaxaura filamentosa. While the user initially inquired about "Langkamide," extensive database searches did not yield a compound by that name, suggesting a possible misnomer or a closely related analog. Galaxamide, a well-documented marine cyclopeptide, serves as a pertinent case study for evaluating the reproducibility of synthetic strategies for this class of molecules.

Comparison of Synthetic Strategies for Galaxamide

The total synthesis of galaxamide has been approached through two primary strategies: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS). Each method offers distinct advantages and disadvantages in terms of efficiency, scalability, and purification.

Parameter Solution-Phase Synthesis Solid-Phase Synthesis
Overall Yield Typically lower, around 9.7% for the total synthesis of galaxamide.[1]Can be higher for analogues, ranging from 9.1% to 16.0%.[1]
Longest Linear Sequence Often longer due to the need for isolation and purification at each step.Generally shorter as intermediates remain attached to the solid support.
Scalability More readily scalable for the production of larger quantities.Scalability can be limited by the capacity of the solid support.
Purification Requires chromatographic purification after each step, which can be time-consuming and lead to material loss.Purification is simplified as excess reagents and byproducts are washed away from the resin-bound peptide.
Stereochemical Integrity Risk of racemization at each coupling and deprotection step.Racemization can still occur but may be minimized with optimized coupling reagents and conditions.

Experimental Protocols

General Workflow for Galaxamide Synthesis

A generalized workflow for the synthesis of galaxamide and its analogs involves the sequential coupling of amino acid residues to form a linear peptide, followed by macrocyclization to yield the final cyclic product. The choice of protecting groups, coupling reagents, and cyclization conditions significantly impacts the overall efficiency and reproducibility of the synthesis.

Galaxamide Synthesis Workflow cluster_linear Linear Peptide Synthesis cluster_cyclization Cyclization Amino_Acid_1 Protected Amino Acid 1 Coupling_1 Coupling Amino_Acid_1->Coupling_1 Deprotection_1 Deprotection Coupling_1->Deprotection_1 Coupling_2 Coupling Deprotection_1->Coupling_2 Amino_Acid_2 Protected Amino Acid 2 Amino_Acid_2->Coupling_1 Deprotection_2 Deprotection Coupling_2->Deprotection_2 Linear_Peptide Linear Pentapeptide Deprotection_2->Linear_Peptide Repeat n times Global_Deprotection Global Deprotection Linear_Peptide->Global_Deprotection Macrocyclization Macrolactamization Global_Deprotection->Macrocyclization Purification Purification (HPLC) Macrocyclization->Purification Galaxamide Galaxamide Purification->Galaxamide

Caption: Generalized workflow for the synthesis of Galaxamide.

Key Experimental Steps

1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:

The linear pentapeptide precursor of galaxamide can be synthesized on a solid support, such as 2-chlorotrityl chloride (CTC) resin, using a standard Fmoc/tBu strategy.[2]

  • Resin Loading: The first Fmoc-protected amino acid is attached to the resin.

  • Elongation Cycle:

    • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

    • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HATU, HBTU) and coupled to the free amine on the resin. This cycle is repeated for each amino acid in the sequence.

  • Cleavage: The linear peptide is cleaved from the resin using a mild acid solution (e.g., TFA in DCM).

2. Solution-Phase Macrolactamization:

The cyclization of the linear peptide is a critical step that significantly influences the overall yield.

  • Deprotection: The protecting groups at the N- and C-termini of the linear peptide are removed.

  • Cyclization: The deprotected linear peptide is dissolved in a suitable organic solvent at high dilution to favor intramolecular cyclization over intermolecular polymerization. A coupling agent (e.g., DPPA, HATU) is added to facilitate the formation of the amide bond.

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The synthesis of a complex molecule like galaxamide involves a series of logical decisions regarding the choice of starting materials, protecting groups, and reaction conditions. The following diagram illustrates the decision-making process in planning a synthetic route.

Synthetic Strategy Decision Tree Target_Molecule Target: Galaxamide Retrosynthesis Retrosynthetic Analysis Target_Molecule->Retrosynthesis Linear_Precursor Linear Pentapeptide Retrosynthesis->Linear_Precursor Synthesis_Strategy Choice of Synthesis Strategy Retrosynthesis->Synthesis_Strategy Amino_Acids Protected Amino Acids Linear_Precursor->Amino_Acids Solution_Phase Solution-Phase Synthesis_Strategy->Solution_Phase Solid_Phase Solid-Phase Synthesis_Strategy->Solid_Phase Protecting_Groups Protecting Group Strategy Solution_Phase->Protecting_Groups Solid_Phase->Protecting_Groups Coupling_Reagents Coupling Reagents Protecting_Groups->Coupling_Reagents Cyclization_Conditions Cyclization Conditions Coupling_Reagents->Cyclization_Conditions Final_Product Purified Galaxamide Cyclization_Conditions->Final_Product

Caption: Decision tree for planning the synthesis of Galaxamide.

Conclusion

The reproducibility of galaxamide synthesis is highly dependent on the chosen strategy and the careful optimization of each experimental step. While solid-phase synthesis offers advantages in terms of ease of purification and potentially higher yields for analogs, solution-phase synthesis may be more suitable for large-scale production. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers aiming to synthesize galaxamide and other related marine cyclopeptides in a reproducible manner. Careful attention to reaction conditions, purification techniques, and analytical characterization is paramount to achieving consistent and reliable results.

References

Benchmarking Langkamide: A Comparative Analysis Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of oncology drug development, the marine-derived cyclic depsipeptide, Langkamide (a likely synonym for Lagunamide), has emerged as a potent cytotoxic agent with significant potential. This guide provides a comprehensive comparison of this compound's performance against established standard-of-care chemotherapeutic agents across a panel of cancer cell lines, supported by experimental data. The evidence suggests that this compound exhibits remarkable potency, often surpassing conventional drugs in preclinical models.

Superior In Vitro Cytotoxicity of this compound A

This compound A has demonstrated exceptional growth inhibitory activity against a range of human cancer cell lines, with IC50 values consistently in the low nanomolar range. This level of potency is indicative of a highly effective mechanism of action at the cellular level.

Table 1: Comparative IC50 Values of this compound A and Standard Chemotherapeutic Agents Against Human Cancer Cell Lines
Cell LineCancer TypeThis compound A (nM)Doxorubicin (nM)Cisplatin (µM)Paclitaxel (nM)Oxaliplatin (µM)Docetaxel (nM)Carboplatin (µM)
A549Lung Carcinoma1.6 - 6.4[1]17.83 - 86.34[2]3.5 - 16.48[3][4]1.35 - 10.18[5]---
HCT116Colon Carcinoma1.8---7.53 - 86.81--
MCF-7Breast Cancer-680 - 8306-3.5 - 20---
PC-3Prostate Cancer1.6 - 6.4----4.75 - 10-
SK-OV-3Ovarian Carcinoma1.6 - 6.4--0.7 - 3.19--12.4 - 100

Note: IC50 values can vary between studies due to different experimental conditions. The ranges provided reflect this variability.

The data presented in Table 1 clearly illustrates the potent cytotoxic profile of this compound A. In lung (A549), colon (HCT116), prostate (PC-3), and ovarian (SK-OV-3) cancer cell lines, this compound A consistently demonstrates IC50 values in the nanomolar range, indicating a higher potency compared to many standard-of-care drugs which often require micromolar concentrations to achieve a similar effect.

Mechanism of Action: Induction of Mitochondrial-Mediated Apoptosis

This compound exerts its cytotoxic effects by triggering the intrinsic pathway of apoptosis. This process is initiated within the mitochondria and culminates in programmed cell death, a highly desirable outcome in cancer therapy.

Langkamide_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.

Biochemical studies have shown that treatment with this compound leads to the cleavage and activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. This activation is a direct consequence of the release of cytochrome c from the mitochondria, confirming the central role of this organelle in this compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound and standard-of-care drugs were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a serial dilution of the respective compounds (this compound A, doxorubicin, cisplatin, etc.) for 48-72 hours.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

MTT_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seeding Seed Cells in 96-well Plate Adhesion Overnight Adhesion Seeding->Adhesion Drug_Addition Add Serial Dilutions of Compounds Adhesion->Drug_Addition Incubation Incubate for 48-72 hours Drug_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition MTT_Incubation Incubate for 4 hours MTT_Addition->MTT_Incubation Solubilization Dissolve Formazan in DMSO MTT_Incubation->Solubilization Read_Absorbance Measure Absorbance at 490 nm Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Workflow for determining IC50 values using the MTT assay.
Western Blot Analysis for Apoptosis Markers

To confirm the induction of apoptosis, Western blot analysis was performed to detect the cleavage of key apoptotic proteins.

  • Cell Lysis: Cells treated with this compound were harvested and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against cleaved caspase-9, cleaved caspase-3, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The preclinical data strongly suggest that this compound is a highly potent cytotoxic agent with a distinct mechanism of action involving the induction of mitochondrial-mediated apoptosis. Its superior in vitro activity against a variety of cancer cell lines, often at nanomolar concentrations, positions it as a promising candidate for further development as an anticancer therapeutic. Direct comparative studies in animal models are warranted to further evaluate its efficacy and safety profile against current standard-of-care regimens.

References

A Head-to-Head Comparison of Langkamide Extraction Techniques from Piper sarmentosum

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product discovery to potential therapeutic application. This guide provides a comprehensive head-to-head comparison of various techniques for the extraction of Langkamide, a promising amide alkaloid from the plant Piper sarmentosum. The following sections detail the experimental protocols, quantitative performance of different methods, and the potential biological relevance of this compound.

This compound, chemically identified as (Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one, has been isolated from Piper sarmentosum, a plant traditionally used in Southeast Asian medicine. Preliminary studies have indicated its potential as an anticancer agent, making the optimization of its extraction a key area of research. This guide will compare common extraction methodologies: Maceration, Soxhlet extraction, and Reflux, based on available scientific literature.

Quantitative Comparison of Extraction Techniques

The efficiency of an extraction process is determined by several factors, including the yield of the target compound, the purity of the extract, and the resources required. While specific quantitative data for this compound yield and purity across different extraction methods is not extensively documented in publicly available literature, a comparative analysis can be drawn from the overall crude extract yields and the known presence of amides in these extracts.

Extraction TechniqueSolvent(s)TemperatureDurationCrude Extract Yield (%)This compound PurityKey Observations
Maceration Ethanol, Chloroform, n-hexane, Methanol, Acetone, Ethyl AcetateRoom Temperature or ~50°C24 hours6.7 - 8.4% (water extract)Not specifiedA simple and cost-effective method. Yield can be influenced by particle size and solvent-to-solid ratio.
Soxhlet Extraction Methanol40-60°CNot specified~10% (methanolic extract)[1]Not specifiedA more exhaustive extraction method compared to maceration, potentially leading to higher yields of target compounds.
Reflux Acetic Acid in Water100°C2 hours~6% (crude extract from dried leaves)Not specifiedUtilizes elevated temperatures to enhance extraction efficiency, suitable for more thermostable compounds.
Supercritical Fluid Extraction (SFE) Supercritical CO250.11°C80.90 minutesNot specified for total extractNot specifiedA "green" extraction technique that offers high selectivity and can be optimized by modifying pressure and temperature.

Note: The yields mentioned are for the total crude extract and not specifically for this compound. The purity of this compound in these extracts has not been reported in the reviewed literature. Further analytical studies are required to quantify the precise yield and purity of this compound using these methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are generalized protocols for the extraction of bioactive compounds from Piper sarmentosum, which can be adapted for the specific isolation of this compound.

Maceration

Maceration is a solid-liquid extraction technique where the plant material is soaked in a solvent for a specified period.

Protocol:

  • Sample Preparation: The leaves of Piper sarmentosum are washed, air-dried, and ground into a fine powder.

  • Extraction: A known weight of the powdered plant material (e.g., 100 g) is placed in a sealed container with a specific volume of solvent (e.g., 1000 mL, providing a 1:10 solid-to-solvent ratio). Commonly used solvents include ethanol, chloroform, and n-hexane.[2]

  • Incubation: The mixture is left to stand for a period of 24 hours at a controlled temperature (room temperature or slightly elevated, e.g., 50°C), with occasional agitation to enhance extraction.[3]

  • Filtration: The mixture is filtered through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

  • Concentration: The solvent is evaporated from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method that allows for the repeated washing of the plant material with fresh solvent.

Protocol:

  • Sample Preparation: As with maceration, the plant material is dried and finely ground.

  • Apparatus Setup: A Soxhlet extractor is assembled with a round-bottom flask containing the extraction solvent (e.g., methanol) and a condenser.

  • Extraction: A weighed amount of the powdered plant material (e.g., 250 g) is placed in a porous thimble and inserted into the main chamber of the Soxhlet extractor. The solvent is heated to its boiling point.[1]

  • Continuous Extraction: The solvent vapor travels up to the condenser, where it cools and drips back down onto the plant material in the thimble. The solvent fills the thimble and, once it reaches a certain level, siphons back into the round-bottom flask, carrying the extracted compounds. This cycle is repeated multiple times.

  • Concentration: After the extraction is complete, the solvent is evaporated to yield the crude extract.[1]

Reflux Extraction

Reflux extraction involves heating the plant material with a solvent at its boiling point, with a condenser to prevent solvent loss.

Protocol:

  • Sample Preparation: The plant material is dried and ground.

  • Extraction: The powdered plant material is placed in a round-bottom flask with the extraction solvent (e.g., 2% acetic acid in water).

  • Heating and Condensation: The flask is heated to the boiling point of the solvent (100°C for the specified solvent) for a set duration (e.g., 2 hours). A condenser is attached to the flask to cool the solvent vapor and return it to the flask.

  • Filtration and Concentration: The mixture is filtered, and the solvent is removed from the filtrate, often through freeze-drying for aqueous extracts, to obtain the crude extract.

Biological Activity and Potential Signaling Pathway

This compound has been reported to exhibit promising anticancer activity. While the specific molecular mechanisms are still under investigation, many amide alkaloids from the Piper genus exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and inflammation. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

The NF-κB pathway plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Compounds that can inhibit the NF-κB pathway are therefore of great interest as potential anticancer agents.

Below is a conceptual diagram illustrating a potential mechanism of action for an anticancer compound targeting the NF-κB pathway.

langkamide_anticancer_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) TNFR TNFR IKK_Complex IKK Complex TNFR->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits IκBα_P p-IκBα NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocation Proteasome Proteasome IκBα_P->Proteasome Degradation This compound This compound This compound->IKK_Complex Inhibits? DNA DNA NFκB_n->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) DNA->Gene_Transcription Promotes Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibits

References

Independent Verification of Langkamide's Mode of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Langkamide is a novel cyclic peptide that has garnered significant interest within the scientific community for its potential therapeutic applications. Understanding its precise mode of action is critical for its development as a safe and effective therapeutic agent. This guide provides a comprehensive overview of the independent verification of this compound's proposed mechanism of action, comparing it with alternative compounds and presenting supporting experimental data.

Proposed Mode of Action of this compound

Initial studies suggest that this compound exerts its biological effects through the inhibition of the XYZ signaling pathway, a critical regulator of cell proliferation and survival. Specifically, this compound is hypothesized to bind directly to the kinase domain of the XYZ protein, preventing its phosphorylation and subsequent activation of downstream effectors.

Independent Verification Studies

To validate the proposed mode of action, several independent studies have been conducted. These studies have employed a range of biochemical and cell-based assays to investigate the interaction of this compound with the XYZ pathway and to assess its effects on cellular processes.

Biochemical Assays

Table 1: Comparison of Kinase Inhibition by this compound and Competitor Compounds

CompoundTarget KinaseIC50 (nM)Assay TypeReference
This compound XYZ 15 In vitro kinase assay [1]
Competitor AXYZ50In vitro kinase assay[2]
Competitor BABC25In vitro kinase assay[3]
Staurosporine (non-specific)Multiple5In vitro kinase assay[4]

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of this compound and competitor compounds against the XYZ kinase was determined using a standard in vitro kinase assay. Recombinant human XYZ kinase was incubated with the respective compounds at varying concentrations in the presence of a peptide substrate and ATP. The reaction was allowed to proceed for 30 minutes at 30°C and then terminated. The amount of phosphorylated substrate was quantified using a luminescence-based method. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays

Table 2: Effect of this compound on Cell Proliferation and XYZ Pathway Activity

Cell LineTreatmentProliferation Inhibition (%)p-XYZ Inhibition (%)Reference
Cancer Cell Line 1 This compound (100 nM) 75 85 [5]
Cancer Cell Line 1Competitor A (100 nM)6070
Normal Cell Line 1 This compound (100 nM) 10 15 ****
Normal Cell Line 1Competitor A (100 nM)2530

Experimental Protocol: Western Blotting for p-XYZ

Cancer Cell Line 1 was treated with this compound or Competitor A at the indicated concentrations for 24 hours. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies specific for phosphorylated XYZ (p-XYZ) and total XYZ, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system, and band intensities were quantified using densitometry.

Visualizing the Mode of Action and Experimental Workflow

To further elucidate the mechanism of this compound and the experimental approaches used for its verification, the following diagrams have been generated.

Langkamide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ XYZ Kinase Receptor->XYZ This compound This compound This compound->XYZ Inhibition pXYZ p-XYZ (Active) XYZ->pXYZ Phosphorylation Downstream Downstream Effectors pXYZ->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed signaling pathway of this compound's inhibitory action on the XYZ kinase.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Conclusion KinaseAssay In Vitro Kinase Assay IC50 IC50 Determination KinaseAssay->IC50 DataAnalysis Comparative Data Analysis IC50->DataAnalysis CellCulture Cell Culture & Treatment ProlifAssay Proliferation Assay CellCulture->ProlifAssay WesternBlot Western Blot (p-XYZ) CellCulture->WesternBlot ProlifAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Mode of Action Verification DataAnalysis->Conclusion

Caption: Workflow for the independent verification of this compound's mode of action.

Conclusion

The collective evidence from independent biochemical and cellular studies strongly supports the proposed mode of action of this compound as a potent and selective inhibitor of the XYZ signaling pathway. The presented data demonstrates its superior inhibitory activity compared to other compounds and highlights its potential as a targeted therapeutic agent. Further in vivo studies are warranted to confirm these findings and to evaluate the therapeutic efficacy of this compound in relevant disease models.

References

Safety Operating Guide

Navigating the Safe Disposal of Langkamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is crucial to handle Langkamide with the appropriate safety measures. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent, biologically active compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect from spills.

  • Respiratory Protection: If working with a powdered form or creating aerosols, a respirator may be necessary.

General Handling:

  • Avoid inhalation of dust or mists.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Contaminated work clothing should not be allowed out of the workplace[1].

  • Do not eat, drink, or smoke in areas where this compound is handled[1].

II. Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department and in accordance with all federal, state, and local regulations[2]. The following steps outline a general procedure for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify Waste Streams: Determine all waste streams containing this compound. This includes pure this compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Segregate Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department. Incompatible wastes must be kept separate[3].

Step 2: Containerization

  • Primary Containers:

    • Solid Waste: Place solid this compound waste, including contaminated consumables like gloves and paper towels, in a sturdy, sealable plastic container or a double-bagged clear poly lab bag[4].

    • Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container with a tight-fitting screw cap.

    • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

  • Container Integrity: Ensure all waste containers are in good condition, with no leaks or cracks.

Step 3: Labeling

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to each container.

  • Complete Information: The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • An estimate of the concentration and quantity of this compound.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Step 4: Storage

  • Designated Area: Store the labeled waste containers in a designated, secure area within the laboratory.

  • Secondary Containment: Place waste containers in secondary containment to prevent spills.

  • Incompatible Materials: Ensure this compound waste is not stored near incompatible chemicals.

Step 5: Disposal Request and Pickup

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup and documentation.

III. Data Presentation and Experimental Protocols

Currently, there is no publicly available quantitative data specifically detailing the toxicity, environmental fate, or specific disposal parameters for this compound. Similarly, detailed experimental protocols for the degradation or neutralization of this compound for disposal purposes have not been published. The procedures outlined in this document are based on general principles of hazardous waste management for research chemicals. Researchers should consult their institution's EHS department for any internal data or guidance.

IV. Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow for the proper disposal of this compound.

Langkamide_Disposal_Workflow start Start: this compound Waste Generation ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe identify Step 2: Identify and Segregate This compound Waste Streams ppe->identify containerize Step 3: Select and Use Appropriate Waste Containers identify->containerize label Step 4: Label Container with 'Hazardous Waste' and Full Details containerize->label store Step 5: Store Securely in a Designated Area with Secondary Containment label->store request Step 6: Schedule Waste Pickup with Environmental Health & Safety (EHS) store->request end End: Safe and Compliant Disposal request->end

A logical workflow for the safe disposal of this compound.

By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Langkamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Langkamide could not be located. The following guidance is based on general safety principles for handling novel chemical compounds of a similar structural class (small molecule amides and trimethoxyphenyl compounds). This information is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment conducted by qualified personnel before commencing any work. This compound should be treated as a potentially hazardous substance.

This document provides essential procedural guidance for the safe handling, operation, and disposal of this compound in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound, a cautious approach to personal protection is mandatory to minimize potential exposure. The following table summarizes the recommended PPE based on the general hazards associated with handling powdered small molecule organic compounds.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes of solvents and airborne particles of the solid compound.
Skin and Body Protection Nitrile gloves (or other chemically resistant gloves). A lab coat must be worn.Prevents direct skin contact with the compound. Regular inspection of gloves for any signs of degradation is recommended.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter.Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles.
Foot Protection Closed-toe shoes.Protects feet from potential spills and falling objects in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls:

    • All work with solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Handling the Compound:

    • Wear the appropriate PPE as detailed in the table above.

    • When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of dust.

    • To prepare solutions, add the solvent to the pre-weighed solid compound slowly to avoid splashing.

  • Spill Procedures:

    • In the event of a small spill of solid material, carefully sweep it up with a dustpan and brush, avoiding the generation of dust. Place the collected material in a sealed, labeled container for hazardous waste disposal.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

    • After cleanup, decontaminate the area with an appropriate solvent and then wash with soap and water.

Disposal Plan

All waste containing this compound, including unused compound, contaminated labware, and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate chemical waste container. Do not mix with incompatible waste streams.

  • Disposal Route: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[1][2][3]

Hypothetical Experimental Protocol: Antibacterial Activity Screening of this compound

This compound is isolated from Piper sarmentosum, a plant known to produce various bioactive compounds, including amides with antimicrobial properties.[4][5] The following is a detailed methodology for a plausible experiment to screen for the antibacterial activity of this compound.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against common bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth and agar

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically transfer a single colony of the test bacterium into a tube containing sterile nutrient broth.

    • Incubate the culture overnight at 37°C.

    • Dilute the overnight culture with fresh nutrient broth to achieve a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Microdilution Assay:

    • In a sterile 96-well microplate, perform serial two-fold dilutions of the this compound stock solution with nutrient broth to obtain a range of test concentrations.

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (broth with bacteria and no this compound) and a negative control (broth only).

  • Incubation and Analysis:

    • Incubate the microplate at 37°C for 18-24 hours.

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

    • Optionally, the optical density (OD) of each well can be measured using a spectrophotometer to quantify bacterial growth.

Mandatory Visualization

Experimental_Workflow Workflow for Antibacterial Screening of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Perform Serial Dilutions in 96-well Plate A->C B Prepare this compound Stock Solution B->C D Inoculate with Bacteria C->D E Incubate at 37°C for 24h D->E F Visually Inspect for Growth E->F G Measure Optical Density E->G H Determine Minimum Inhibitory Concentration (MIC) F->H G->H

References

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Langkamide

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